2-(2,4,6-Trimethylphenyl)ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,4,6-trimethylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIIKTQSGAWIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329127 | |
| Record name | 2,4,6-TRIMETHYLPHENETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76935-65-4 | |
| Record name | 2,4,6-TRIMETHYLPHENETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2,4,6-trimethylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(2,4,6-trimethylphenyl)ethanamine, a sterically hindered phenethylamine derivative with applications in organic synthesis and as a building block for more complex molecules. The presence of three methyl groups on the phenyl ring imparts significant steric bulk, influencing its reactivity and making it a valuable synthon for creating sterically demanding structures.[1][2] This document details the core synthetic methodologies, providing experimental protocols and quantitative data where available in the public domain.
Core Synthetic Strategies
The synthesis of this compound can be primarily achieved through two main pathways: the reductive amination of a corresponding aldehyde and the reduction of a nitrile intermediate. A third, less direct route, involves the elaboration from mesitylene.
1. Reductive Amination of 2,4,6-Trimethylbenzaldehyde: This is a cornerstone and highly attractive method for synthesizing primary amines from readily available carbonyl compounds.[1][3] The process typically involves the reaction of 2,4,6-trimethylbenzaldehyde with an amine source, such as ammonia, in the presence of a reducing agent. The mechanism proceeds through the formation of an imine intermediate, which is then reduced to the final amine.
2. Reduction of 2,4,6-Trimethylphenylacetonitrile: This method involves the reduction of the nitrile group of 2,4,6-trimethylphenylacetonitrile to a primary amine. This is a common and effective transformation in organic synthesis.[4][5][6] Various reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH₄) being a powerful and frequently used option.
3. Multi-step Synthesis from Mesitylene: A longer synthetic sequence can commence with mesitylene (1,3,5-trimethylbenzene). This involves an initial electrophilic aromatic substitution, such as nitration, followed by subsequent chemical modifications to introduce the two-carbon ethylamine side chain. While feasible, this route is generally more complex than the preceding methods.
Experimental Protocols and Data
While specific, detailed, and peer-reviewed experimental protocols for the synthesis of this compound are not abundantly available in readily accessible literature, the following sections provide generalized procedures based on established chemical transformations for analogous compounds. These protocols are intended to serve as a foundation for further experimental design and optimization.
Method 1: Reductive Amination of 2,4,6-Trimethylbenzaldehyde
This approach is a highly efficient pathway to this compound. The general procedure involves the reaction of 2,4,6-trimethylbenzaldehyde with ammonia and a reducing agent. Various catalytic systems have been developed for the reductive amination of aldehydes, often employing transition metals.[3][7][8]
General Experimental Protocol (Hypothetical):
To a solution of 2,4,6-trimethylbenzaldehyde in a suitable solvent (e.g., methanol, ethanol, or water), an excess of ammonia (aqueous or as a solution in an organic solvent) is added.[3][7] A catalyst, such as an iron-based catalyst on a support like nitrogen-doped silicon carbide (Fe/(N)SiC), is then introduced.[3][9] The reaction mixture is subjected to a hydrogen atmosphere at elevated pressure and temperature. Upon completion of the reaction, the catalyst is removed by filtration, and the product is isolated and purified, typically by distillation or crystallization of its hydrochloride salt.
| Parameter | Value/Condition | Reference |
| Starting Material | 2,4,6-Trimethylbenzaldehyde | [1] |
| Amine Source | Aqueous Ammonia (e.g., 25%) | [3][7] |
| Catalyst | e.g., Fe/(N)SiC, Co particles | [3][7] |
| Reducing Agent | H₂ gas | [3][7] |
| Solvent | Water, Methanol, or Ethanol | [3][7] |
| Temperature | 80-150 °C | [3][7] |
| Pressure | 1-6.5 MPa H₂ | [3][7] |
| Product Form | Free base or Hydrochloride salt | [2] |
Note: The specific conditions such as catalyst loading, reaction time, and purification method would require experimental optimization for this particular substrate.
Method 2: Reduction of 2,4,6-Trimethylphenylacetonitrile
The reduction of the nitrile functional group provides a direct route to the target primary amine. Lithium aluminum hydride is a potent reducing agent for this transformation.[4][6]
General Experimental Protocol (Hypothetical):
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is prepared. A solution of 2,4,6-trimethylphenylacetonitrile in the same dry solvent is then added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature). After the addition is complete, the reaction mixture is stirred for a specified period, potentially with gentle heating, to ensure complete reduction. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution to decompose the excess hydride and precipitate aluminum salts. The resulting solid is filtered off, and the organic filtrate is dried and concentrated to yield the crude amine. Purification can be achieved by vacuum distillation or by conversion to the hydrochloride salt followed by recrystallization.
| Parameter | Value/Condition | Reference |
| Starting Material | 2,4,6-Trimethylphenylacetonitrile | |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [6] |
| Solvent | Dry Diethyl Ether or Tetrahydrofuran | [6] |
| Reaction Temperature | 0 °C to reflux | |
| Work-up | Sequential addition of H₂O and NaOH(aq) | |
| Purification | Vacuum distillation or recrystallization of the HCl salt |
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic strategies, the following diagrams are provided in the DOT language.
Caption: Reductive amination of 2,4,6-trimethylbenzaldehyde.
Caption: Reduction of 2,4,6-trimethylphenylacetonitrile.
Conclusion
The synthesis of this compound is most directly achieved through either the reductive amination of 2,4,6-trimethylbenzaldehyde or the reduction of 2,4,6-trimethylphenylacetonitrile. Both routes utilize well-established and reliable chemical transformations. The choice of a specific route in a research or drug development setting would likely depend on the availability of starting materials, desired scale of the reaction, and the specific equipment and safety protocols in place. Further experimental work is necessary to establish optimized and detailed protocols for these syntheses to ensure high yields and purity of the final product.
References
- 1. This compound | 76935-65-4 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. d-nb.info [d-nb.info]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2,4,6-trimethylphenyl)ethanamine
Introduction
2-(2,4,6-trimethylphenyl)ethanamine, also known as 2,4,6-trimethylphenethylamine, is a primary arylamine belonging to the broader class of phenethylamines.[1][2] Its structure is characterized by an ethylamine group attached to a mesityl (2,4,6-trimethylphenyl) moiety. This substitution pattern imparts significant steric hindrance and lipophilicity, which profoundly influences its chemical reactivity and physical properties.[1] While not a widely studied compound for its direct biological effects, it serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science, particularly for creating larger, sterically demanding molecules.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and toxicological considerations, tailored for researchers and drug development professionals.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound and its common hydrochloride salt are summarized below. The bulky, nonpolar mesityl group increases the molecule's hydrophobic nature, affecting its solubility in various solvents.[1][2]
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| IUPAC Name | This compound | This compound;hydrochloride | [1][4] |
| Synonyms | 2,4,6-Trimethylphenethylamine | 2-(2,4,6-Trimethylphenyl)ethan-1-amine hydrochloride | [1][2][4] |
| CAS Number | 76935-65-4 / 3167-10-0 | 3167-10-0 | [1][2][4] |
| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₈ClN | [1][2][4] |
| Molecular Weight | 163.26 g/mol | 199.72 g/mol | [1][3][4] |
| Appearance | - | Solid | [1] |
| Melting Point | Not Available | 296-305 °C | [3] |
| Boiling Point | Not Available | Not Available | - |
| Solubility | Influenced by hydrophobic mesityl group | Not specified | [1][2] |
Synthesis and Reactivity
The chemical behavior of this compound is dictated by the interplay between its basic amino group and the sterically bulky, electron-rich aromatic ring.
Reactivity Profile:
-
Steric Hindrance: The three methyl groups on the phenyl ring create significant steric bulk. This feature can be leveraged for selective chemical transformations by restricting access to the amine's nitrogen atom and the aromatic ring, thereby preventing or slowing down certain reactions.[1]
-
Basicity: As a primary amine, the lone pair of electrons on the nitrogen atom allows it to act as a base and a nucleophile.
-
Electrophilic Aromatic Substitution: The 2,4,6-trimethylphenyl group is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the three methyl groups. These groups are ortho- and para-directing, making the available 3- and 5-positions of the ring susceptible to attack by electrophiles like nitronium (NO₂⁺) or halogen ions.[1]
Synthetic Pathways:
Several established methods in organic chemistry can be employed to synthesize this compound.
-
Reductive Amination: A common and efficient strategy involves the reaction of 2,4,6-trimethylbenzaldehyde with an amine source, such as ammonia or a protected equivalent, in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate which is subsequently reduced to the target amine.[1]
-
Reduction of a Nitrile: A robust and widely used method is the reduction of the corresponding nitrile, 2-(2,4,6-trimethylphenyl)acetonitrile. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. A similar synthesis has been documented for the related compound 2-(4-methylphenyl)ethanamine.[5]
Experimental Protocols
Protocol: Synthesis via Nitrile Reduction
This protocol describes a representative procedure for the synthesis of this compound from 2-(2,4,6-trimethylphenyl)acetonitrile, adapted from a standard method for reducing arylacetonitriles.[5]
Materials:
-
2-(2,4,6-trimethylphenyl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Distilled water
-
2N Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Nitrile: 2-(2,4,6-trimethylphenyl)acetonitrile (1.0 equivalent) dissolved in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The flask is cooled in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of water (x mL), followed by 2N NaOH solution (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure is known as the Fieser workup.
-
Filtration and Extraction: The resulting granular precipitate (aluminum salts) is removed by vacuum filtration, and the solid residue is washed thoroughly with diethyl ether.
-
Drying and Concentration: The combined ethereal filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt, which can be recrystallized.
Pharmacological and Toxicological Profile
Potential Pharmacological Role:
Direct pharmacological studies on this compound are scarce in publicly available literature. However, its identity as a phenethylamine derivative suggests potential interactions with biological systems. The phenethylamine scaffold is a cornerstone for many psychoactive and physiological drugs.[2][6]
-
Synthetic Intermediate: It is reportedly used as an intermediate in the synthesis of pharmaceuticals, including local anesthetics and antiarrhythmic drugs, which often act by modulating ion channels in nerve and cardiac tissues.[3]
-
Monoamine Transporter Ligand: Many phenethylamines are substrates or inhibitors of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] Amphetamine-type molecules act as substrates that are transported into the presynaptic neuron, triggering the efflux of neurotransmitters like dopamine.[6] The bulky mesityl group would significantly alter the binding and transport kinetics compared to simpler phenethylamines.
Toxicology and Safety:
Safety data for the free base is limited, but the hydrochloride salt is classified with several hazards.
-
GHS Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
The toxicology of its structural analogue, 2,4,6-trimethylaniline, is well-documented and may offer insights into potential metabolic pathways. Aromatic amines can undergo metabolic activation in the body, often through N-hydroxylation by cytochrome P450 enzymes. These N-hydroxylated metabolites can be carcinogenic.[7] 2,4,6-trimethylaniline has been shown to cause tumors in animal studies.[7] While this does not directly apply to the ethylamine derivative, it highlights a potential area for toxicological investigation.
This compound is a primary amine whose chemical properties are defined by its sterically hindered and electron-rich aromatic system. While detailed pharmacological and toxicological data on the compound itself are not extensive, its structural characteristics make it a useful building block in organic synthesis. Standard synthetic routes, such as nitrile reduction or reductive amination, provide reliable access to this molecule. Its classification as a phenethylamine suggests a potential for biological activity, and its structural similarity to known carcinogenic anilines warrants careful handling and further toxicological assessment, particularly if considered for applications in drug development.
References
- 1. This compound | 76935-65-4 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride [myskinrecipes.com]
- 4. 2-(2,4,6-Trimethylphenyl)ethan-1-amine hydrochloride | C11H18ClN | CID 24189586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. oehha.ca.gov [oehha.ca.gov]
Spectroscopic and Synthetic Profile of 2-(2,4,6-trimethylphenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(2,4,6-trimethylphenyl)ethanamine (CAS No. 76935-65-4), a primary arylamine with significant steric hindrance due to the mesityl group.[1] Due to the limited availability of experimental spectroscopic data in the public domain, this guide presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. Detailed, standardized experimental protocols for the synthesis of the title compound via reductive amination and for the acquisition of key spectroscopic data are provided to facilitate further research and development. The logical workflow for synthesis and characterization is also visually represented.
Introduction
This compound is a primary amine featuring a bulky 2,4,6-trimethylphenyl (mesityl) substituent. This structural characteristic imparts significant steric hindrance around the aromatic ring and the adjacent ethylamine chain, influencing its reactivity and potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization in any research endeavor. This guide aims to provide a foundational resource for researchers working with this compound.
Predicted Spectroscopic Data
In the absence of publicly available experimental spectra, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide an expected spectral profile.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | ~6.8 | s | 2H |
| -CH₂-Ar | ~2.8 | t | 2H |
| -CH₂-NH₂ | ~3.0 | t | 2H |
| Ar-CH₃ (ortho) | ~2.3 | s | 6H |
| Ar-CH₃ (para) | ~2.2 | s | 3H |
| -NH₂ | ~1.5 (broad) | s | 2H |
Prediction Source: Based on standard chemical shift values and analysis of structurally similar compounds.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Ar-C -CH₂ (ipso) | ~135 |
| C -CH₃ (ortho) | ~136 |
| C -H | ~129 |
| C -CH₃ (para) | ~137 |
| -C H₂-Ar | ~35 |
| -C H₂-NH₂ | ~45 |
| Ar-C H₃ (ortho) | ~21 |
| Ar-C H₃ (para) | ~20 |
Prediction Source: Based on standard chemical shift values and computational models.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Major IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3400 | Medium, Doublet |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-2960 | Strong |
| N-H Bend (amine) | 1590-1650 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Medium |
| C-N Stretch | 1000-1250 | Medium |
Prediction Source: Based on characteristic group frequencies in IR spectroscopy.
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z | Predicted Fragment Ion |
| 163 | [M]⁺ (Molecular Ion) |
| 148 | [M - NH₂]⁺ |
| 133 | [M - CH₂NH₂]⁺ |
| 119 | [C₉H₁₁]⁺ (Mesityl ion) |
Prediction Source: Based on common fragmentation patterns for primary amines and substituted benzenes.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: Reductive Amination
A plausible and efficient method for the synthesis of this compound is the reductive amination of 2,4,6-trimethylphenylacetaldehyde.
Materials:
-
2,4,6-trimethylphenylacetaldehyde
-
Ammonia (aqueous solution, e.g., 28%)
-
Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent like H₂ with a catalyst.[2][3]
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl, 1M)
-
Sodium hydroxide (NaOH, 1M)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2,4,6-trimethylphenylacetaldehyde (1 equivalent) in methanol. To this solution, add an excess of aqueous ammonia (e.g., 10-20 equivalents) at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent. Stir for 1 hour.
-
Extraction (Acid-Base): Make the solution basic (pH ~10) by the addition of 1M NaOH. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Spectroscopic Characterization Protocols
-
¹H and ¹³C NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm). Use a standard pulse sequence (e.g., zg30). The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to cover the expected range (e.g., 0 to 200 ppm). A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.[5]
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Collection: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.[6]
-
Sample Spectrum Acquisition: Place the prepared sample in the IR beam path and collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7]
-
GC Conditions:
-
Column: Use a nonpolar capillary column (e.g., DB-5MS).
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.[8]
-
Carrier Gas: Use helium at a constant flow rate.[8]
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of the eluting compound.
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and characterization of this compound.
Conclusion
This technical guide provides essential, albeit predicted, spectroscopic data and detailed experimental protocols for this compound. While the absence of published experimental spectra is a current limitation, the information and workflows presented here offer a solid foundation for researchers to synthesize, characterize, and utilize this sterically hindered primary amine in their studies. It is recommended that any future work on this compound includes the publication of its experimental spectroscopic data to enrich the scientific literature.
References
- 1. This compound | 76935-65-4 | Benchchem [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epfl.ch [epfl.ch]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. forensicresources.org [forensicresources.org]
Technical Guide: 2-(2,4,6-trimethylphenyl)ethanamine
CAS Numbers:
-
Free Base: 76935-65-4
-
Hydrochloride Salt: 3167-10-0
Synonyms: 2,4,6-Trimethylphenethylamine, Mesitylethanamine
Introduction
2-(2,4,6-trimethylphenyl)ethanamine is a primary amine featuring a phenethylamine backbone with three methyl groups substituting the phenyl ring at positions 2, 4, and 6. This substitution pattern, characteristic of a mesityl group, imparts significant steric hindrance around the aromatic ring and the ethylamine side chain. This steric bulk is a defining feature of the molecule, influencing its chemical reactivity and potential applications.
Primarily, this compound serves as a versatile building block in organic synthesis. Its sterically hindered nature makes it a valuable precursor for the synthesis of bulky ligands used in coordination chemistry and catalysis. The mesityl group can enforce specific geometries on metal centers, influencing the selectivity and efficiency of catalytic transformations.
Despite its availability as a research chemical, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of the biological properties of this compound. To date, there are no published studies detailing its pharmacological activity, mechanism of action, or its interaction with biological signaling pathways. The broader class of substituted phenethylamines is known to exhibit a wide range of psychoactive and physiological effects; however, such general information cannot be directly extrapolated to this specific, sterically hindered analogue without direct experimental evidence.
Physicochemical Data
A summary of the available quantitative data for this compound and its hydrochloride salt is presented in Table 1.
| Property | This compound (Free Base) | This compound HCl |
| CAS Number | 76935-65-4 | 3167-10-0 |
| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₈ClN |
| Molecular Weight | 163.26 g/mol | 199.72 g/mol |
| Appearance | Not specified in available literature | Solid |
| Melting Point | Not specified in available literature | 296-305 °C |
Synthesis
The synthesis of this compound is not extensively detailed in the scientific literature with specific, step-by-step protocols. However, general synthetic strategies for this class of compounds are well-established.
Reductive Amination of 2,4,6-Trimethylbenzaldehyde
A common and versatile method for the synthesis of primary amines is the reductive amination of a corresponding aldehyde or ketone. In this case, 2,4,6-trimethylbenzaldehyde would serve as the starting material. The general workflow for this synthesis is depicted below.
Caption: Reductive amination workflow.
Experimental Protocol (General Procedure):
-
Step 1: Condensation (Henry Reaction): 2,4,6-trimethylbenzaldehyde is reacted with nitromethane in the presence of a base (e.g., ammonium acetate in acetic acid) to form the corresponding β-nitrostyrene derivative. The reaction mixture is typically heated to drive the condensation.
-
Step 2: Reduction: The intermediate β-nitrostyrene is then reduced to the primary amine. This can be achieved using a variety of reducing agents. A common method is the use of a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). Alternatively, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can be employed.
-
Step 3: Work-up and Purification: Following the reduction, the reaction is carefully quenched (e.g., with water and a base if LiAlH₄ was used). The product is then extracted into an organic solvent, dried, and purified, typically by distillation or chromatography. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid.
Alkylation of a Mesitylene Derivative
Another potential synthetic route involves the alkylation of a suitable mesitylene derivative. This could involve, for example, the reaction of a mesityl halide with a protected 2-aminoethyl synthon.
Biological Activity and Signaling Pathways
A thorough search of the scientific literature, including major chemical and biomedical databases, did not yield any studies on the biological activity of this compound. There is no available data on its pharmacological properties, its potential targets, or its effects on any signaling pathways in biological systems.
The core requirements of this technical guide, as requested by the user, include detailed experimental protocols for key experiments and the visualization of signaling pathways. Due to the complete absence of published research in these areas for this compound, it is not possible to provide this information at this time.
The steric hindrance provided by the three methyl groups on the phenyl ring would be expected to significantly alter its interaction with biological targets compared to less substituted phenethylamines. It is plausible that this steric bulk may prevent it from binding effectively to the monoamine transporters and receptors that are common targets for other phenethylamine derivatives. However, without experimental data, this remains speculative.
Applications
The primary documented application of this compound is as a chemical intermediate in organic synthesis. Its sterically hindered nature is particularly useful for the synthesis of:
-
Bulky Ligands: For use in organometallic chemistry and catalysis.
-
Novel Chemical Scaffolds: As a starting material for the creation of more complex molecules in medicinal chemistry and materials science research.
Conclusion
This compound is a readily available research chemical with a well-defined structure. While its synthesis can be achieved through standard organic chemistry methods, there is a notable lack of detailed, published experimental protocols. More significantly, there is a complete absence of data regarding its biological activity and its effects on signaling pathways. This represents a significant knowledge gap and an opportunity for future research. For scientists and drug development professionals, this compound currently serves as a synthetic building block rather than a biologically active agent with a known profile. Further investigation is required to determine if this compound possesses any interesting pharmacological properties.
An In-Depth Technical Guide on 2-(2,4,6-trimethylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2,4,6-trimethylphenyl)ethanamine, a substituted phenethylamine derivative, represents a unique structural motif with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, established synthetic routes, and potential for further investigation. While specific biological activity data for this compound is not extensively documented in publicly available literature, this guide will delve into the known characteristics of the broader class of substituted phenethylamines to provide a predictive context for its potential pharmacological relevance. This document also outlines detailed experimental protocols for its synthesis via reductive amination, a cornerstone method for amine production.
Introduction
Phenethylamines are a well-established class of compounds with a wide range of biological activities, primarily targeting the central nervous system.[1] The substitution pattern on the phenyl ring plays a crucial role in modulating the pharmacological profile of these molecules.[1] this compound, also known as mesitylethylamine, is characterized by a sterically hindered phenyl ring due to the presence of three methyl groups at the 2, 4, and 6 positions. This steric hindrance is expected to significantly influence its receptor binding affinity, metabolic stability, and overall pharmacokinetic profile compared to its non-methylated counterpart, phenethylamine.
From a chemical standpoint, the mesityl group imparts increased lipophilicity and steric bulk, which can be advantageous in the design of ligands for specific biological targets by enforcing particular conformations and restricting access of metabolic enzymes.[2] This guide aims to consolidate the available chemical information and provide a framework for the synthesis and potential evaluation of this intriguing molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₇N | [3] |
| Molecular Weight | 163.26 g/mol | [2] |
| CAS Number | 3167-10-0 | [3] |
| Appearance | Not specified (likely an oil or low-melting solid) | |
| Boiling Point | Not specified | |
| Melting Point (HCl salt) | 296-305 °C | [4] |
| Solubility | Expected to be soluble in organic solvents |
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 2,4,6-trimethylbenzaldehyde.[2] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on established methods for the reductive amination of aldehydes.
Materials:
-
2,4,6-trimethylbenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete, the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (1.2 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature overnight.
-
Work-up: The reaction mixture is concentrated under reduced pressure using a rotary evaporator. The residue is redissolved in dichloromethane and washed with 1 M HCl. The aqueous layer is then basified with 1 M NaOH to a pH of >10 and extracted three times with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.
For the preparation of the hydrochloride salt: The purified freebase can be dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of HCl in the same solvent can be added dropwise until precipitation is complete. The resulting solid is then collected by filtration, washed with cold solvent, and dried.
Synthesis Workflow
The logical flow of the synthesis and purification process is depicted in the following diagram.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways (Predictive)
While no specific biological data for this compound has been identified in the literature, the broader class of substituted phenethylamines is known to interact with a variety of biological targets, primarily within the central nervous system.[1]
Potential Targets and Signaling Pathways
Based on the structure of this compound, it is plausible that it could interact with monoamine transporters (e.g., for dopamine, norepinephrine, and serotonin) or G-protein coupled receptors (GPCRs) such as trace amine-associated receptors (TAARs) or serotonin receptors (5-HTRs). The steric hindrance from the trimethylphenyl group would likely influence the binding affinity and selectivity for these targets compared to less substituted analogs.
A hypothetical signaling pathway that could be modulated by a substituted phenethylamine is the G-protein coupled receptor (GPCR) cascade.
Caption: A potential GPCR signaling pathway that could be modulated by this compound.
Future Directions and Conclusion
The discovery and development of novel therapeutic agents often begins with the synthesis and characterization of unique chemical scaffolds. This compound presents such an opportunity. Its sterically hindered nature offers a distinct profile compared to other phenethylamines, warranting further investigation into its pharmacological properties.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, peer-reviewed publication outlining the synthesis, purification, and full spectral characterization (¹H NMR, ¹³C NMR, MS, IR) of this compound is needed to provide a solid foundation for further studies.
-
In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of relevant biological targets, including monoamine transporters and a wide range of GPCRs, would be essential to identify its primary mechanism of action. This should include quantitative measures of activity such as IC₅₀ or Kᵢ values.
-
In Vivo Studies: Depending on the in vitro profile, in vivo studies in appropriate animal models could elucidate its pharmacokinetic properties, central nervous system effects, and potential therapeutic applications.
References
An In-depth Technical Guide on 2-(2,4,6-trimethylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2,4,6-trimethylphenyl)ethanamine, a substituted phenethylamine derivative, presents a unique structural motif with potential for diverse applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential, though currently underexplored, biological activities. While specific quantitative pharmacological data and detailed experimental protocols for this particular molecule are scarce in publicly accessible scientific literature, this document aims to equip researchers with a thorough understanding of its chemical context and to provide a framework for future investigation by drawing parallels with structurally related compounds.
Introduction
This compound, also known as 2,4,6-trimethylphenethylamine, belongs to the vast class of phenethylamines, a group of compounds characterized by a phenyl ring attached to an amino group via a two-carbon sidechain. This structural backbone is shared by a wide array of endogenous neurochemicals, hormones, and synthetic drugs with profound physiological effects.[1][2] The presence of three methyl groups on the phenyl ring (a mesityl group) bestows significant steric hindrance and lipophilicity upon this compound, which is expected to significantly influence its reactivity, metabolism, and interaction with biological targets compared to its unsubstituted parent compound, phenethylamine.[3]
This guide synthesizes the current knowledge on this compound, highlighting its potential as a building block in the synthesis of more complex molecules, particularly in the development of local anesthetics and antiarrhythmic drugs.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its hydrochloride salt is presented in Table 1. The mesityl group's steric bulk is a defining feature that influences the compound's physical properties and chemical reactivity.[3]
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₈ClN |
| Molecular Weight | 163.26 g/mol | 199.72 g/mol |
| CAS Number | 76935-65-4 | 3167-10-0 |
| Appearance | Not specified in literature | Not specified in literature |
| Melting Point | Not specified in literature | 296-305 °C |
| Solubility | Expected to have increased lipophilicity due to the mesityl group.[3] | Likely soluble in water. |
| Synonyms | 2,4,6-Trimethylphenethylamine | 2,4,6-Trimethylphenethylamine HCl, 2,4,6-Trimethylbenzeneethanamine hydrochloride |
Synthesis and Experimental Protocols
General Synthesis Workflow
A potential synthetic route is outlined below. This workflow is based on established chemical transformations for analogous compounds.
Caption: Plausible synthetic workflow for this compound.
Illustrative Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar phenethylamines and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Synthesis of 1-(2,4,6-trimethylphenyl)ethanone (Acetomesitylene)
-
To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), cooled in an ice bath, add mesitylene.
-
Slowly add acetyl chloride to the mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1-(2,4,6-trimethylphenyl)ethanone.
Step 2: Reductive Amination to this compound
-
Dissolve 1-(2,4,6-trimethylphenyl)ethanone in a suitable solvent (e.g., methanol) and add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in portions.
-
Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by TLC or GC-MS).
-
Acidify the reaction mixture with aqueous HCl and wash with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
Note: This is a hypothetical protocol and requires experimental validation and optimization. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively studied, and as a result, there is a lack of quantitative data such as IC₅₀ values or receptor binding affinities in the public domain. However, based on its chemical structure, some potential applications and areas for future research can be inferred.
Intermediate in Pharmaceutical Synthesis
The primary documented potential of this compound is as an intermediate in the synthesis of more complex pharmaceutical agents.[2] Its structure, featuring a primary amine and a bulky aromatic ring, makes it a candidate for the development of novel local anesthetics and antiarrhythmic drugs, where such moieties can influence binding to ion channels in nerve and cardiac tissues.[2]
Potential Pharmacological Profile
The broader class of phenethylamines exhibits a wide range of pharmacological activities, primarily through modulation of monoamine neurotransmitter systems.[1] Many substituted phenethylamines are known to interact with various receptors, including adrenergic, dopaminergic, and serotonergic receptors, as well as transporters.[4] The specific substitution pattern on the phenyl ring and side chain dramatically influences the potency and selectivity of these interactions.
The steric hindrance provided by the three methyl groups on the phenyl ring of this compound is likely to be a critical determinant of its pharmacological profile. This steric bulk could:
-
Influence Receptor Binding: The mesityl group may sterically hinder the binding of the molecule to certain receptor pockets, potentially leading to a unique selectivity profile compared to less substituted phenethylamines.
-
Affect Metabolism: The methyl groups may block sites of enzymatic oxidation, potentially leading to a different metabolic profile and pharmacokinetic properties compared to other phenethylamines.
Given the structural similarities to other psychoactive phenethylamines, future research could explore the binding of this compound to a panel of CNS receptors and transporters.
Signaling Pathways and Mechanism of Action
Currently, there is no published research detailing the specific signaling pathways modulated by this compound or its mechanism of action. Research into this area would be highly valuable. A general workflow for investigating the mechanism of action of a novel phenethylamine derivative is proposed below.
Caption: Proposed workflow for elucidating the mechanism of action.
Conclusion and Future Directions
This compound is a structurally interesting phenethylamine derivative with potential applications in synthetic and medicinal chemistry. While its biological activity remains largely uncharacterized in the public scientific literature, its unique structural features, particularly the sterically hindering mesityl group, warrant further investigation.
Future research should focus on:
-
Development and publication of a detailed and optimized synthetic protocol.
-
Comprehensive pharmacological profiling , including in vitro binding and functional assays against a broad range of CNS targets.
-
In vivo studies to determine its pharmacokinetic profile and potential physiological effects.
-
Elucidation of its mechanism of action and the signaling pathways it may modulate.
Such studies will be crucial to unlocking the full potential of this compound and its derivatives for the development of novel therapeutics and chemical probes. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
Biological Activity of 2-(2,4,6-trimethylphenyl)ethanamine: A Technical Overview and Future Research Framework
Abstract
This technical guide provides a comprehensive overview of the known chemical properties and the inferred biological activity of 2-(2,4,6-trimethylphenyl)ethanamine. Due to a lack of direct experimental data on this specific molecule in publicly accessible literature, this document extrapolates potential pharmacological activities based on the well-established pharmacology of the phenethylamine scaffold and the structural characteristics of the 2,4,6-trimethylphenyl moiety. The guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework to guide future investigation into this compound. It outlines potential pharmacological targets, inferred structure-activity relationships, and detailed, exemplary experimental protocols for its characterization.
Introduction
This compound is a substituted phenethylamine characterized by a mesityl group attached to the ethylamine side chain.[1] The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds, including neurotransmitters, hormones, and numerous synthetic drugs targeting the central nervous system (CNS) and other physiological systems.[2] These compounds are known to interact with a variety of receptors, including those for serotonin, dopamine, and norepinephrine, as well as ion channels.
The defining feature of this compound is the presence of three methyl groups on the phenyl ring, which introduces significant steric hindrance and increased lipophilicity.[1] This substitution pattern is expected to profoundly influence its interaction with biological targets compared to unsubstituted phenethylamine or other substituted analogs.
Currently, there is a notable absence of published studies detailing the specific biological activity, pharmacological profile, or mechanism of action of this compound. This guide, therefore, aims to synthesize the available chemical information with the broader knowledge of phenethylamine pharmacology to propose potential avenues of research and provide a foundational understanding for scientists interested in this compound.
Chemical Properties and Inferred Structure-Activity Relationships (SAR)
The chemical structure of this compound is presented below:
Chemical Formula: C₁₁H₁₇N Molecular Weight: 163.26 g/mol CAS Number: 76935-65-4 (free base), 3167-10-0 (hydrochloride salt)[3]
The key structural features that are likely to dictate its biological activity are:
-
Phenethylamine Backbone: This core structure is a well-known pharmacophore for monoamine transporters and G-protein coupled receptors (GPCRs), particularly those in the adrenergic, dopaminergic, and serotonergic systems.[2]
-
2,4,6-Trimethylphenyl (Mesityl) Group: The three methyl groups provide significant steric bulk around the phenyl ring. This could:
-
Decrease affinity for receptors where a planar or less bulky phenyl ring is optimal for binding.
-
Increase selectivity for receptors that can accommodate this bulky substitution.
-
Alter metabolism by sterically hindering access of metabolic enzymes.
-
-
Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier.
A close structural analog, 2,4,6-trimethoxyphenethylamine, has been reported to be biologically inactive in humans.[4] This suggests that the nature of the substituents at the 2, 4, and 6 positions is critical for activity, and the electron-donating methoxy groups may confer different properties than the less polar methyl groups.
Table 1: Comparison of Physicochemical Properties of Related Phenethylamines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Key Structural Feature | Reported Activity |
| This compound | C₁₁H₁₇N | 163.26 | 2.8 | 2,4,6-trimethyl substitution | Not reported |
| Phenethylamine | C₈H₁₁N | 121.18 | 1.4 | Unsubstituted | CNS stimulant[2] |
| Amphetamine | C₉H₁₃N | 135.21 | 1.8 | α-methyl group | CNS stimulant[2] |
| Mescaline | C₁₁H₁₇NO₃ | 211.26 | 0.6 | 3,4,5-trimethoxy substitution | Psychedelic[4] |
| 2,4,6-Trimethoxyphenethylamine | C₁₁H₁₇NO₃ | 211.26 | 1.2 | 2,4,6-trimethoxy substitution | Inactive in humans[4] |
Potential Pharmacological Targets
Based on its phenethylamine core, this compound could potentially interact with several classes of biological targets.
Monoamine Transporters
Phenethylamines are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can act as substrates (releasers) or inhibitors (reuptake inhibitors).
G-Protein Coupled Receptors (GPCRs)
The primary GPCRs targeted by phenethylamines are the serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors. Activity can range from agonism to antagonism depending on the substitution pattern.
Ion Channels
Some phenethylamine derivatives are known to modulate the activity of ion channels. There is speculation that this compound could serve as a scaffold for local anesthetics and antiarrhythmic drugs, suggesting potential activity at voltage-gated sodium and potassium channels.
The diagram below illustrates a generalized signaling pathway for a phenethylamine derivative acting on a G-protein coupled receptor.
Caption: Generalized GPCR signaling pathway for a phenethylamine.
Proposed Experimental Protocols for Pharmacological Characterization
To elucidate the biological activity of this compound, a systematic pharmacological screening is necessary. The following are detailed, exemplary protocols for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for a panel of CNS receptors and transporters.
Materials:
-
Cell membranes prepared from cell lines expressing the target receptor/transporter (e.g., HEK293 cells).
-
Radioligand specific for each target (e.g., [³H]Ketanserin for 5-HT₂ₐ, [³H]WIN 35,428 for DAT).
-
This compound hydrochloride.
-
Assay buffer (specific to each target).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its K₋), and varying concentrations of the test compound.
-
For non-specific binding determination, use a high concentration of a known unlabeled ligand.
-
Incubate the plates at an appropriate temperature and duration (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, and then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement)
Objective: To determine if this compound acts as an agonist or antagonist at a specific GPCR (e.g., a Gₛ or Gᵢ coupled receptor).
Materials:
-
A cell line expressing the target receptor (e.g., CHO cells).
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
This compound hydrochloride.
-
A known agonist for the target receptor.
-
Forskolin (to stimulate cAMP production for antagonist mode).
-
Cell culture medium and reagents.
Procedure (Agonist Mode):
-
Plate the cells in a 96-well plate and grow to confluence.
-
Replace the medium with assay buffer containing a phosphodiesterase inhibitor.
-
Add varying concentrations of this compound.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using the assay kit.
-
Generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values.
Procedure (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a known agonist at its EC₈₀ concentration.
-
Incubate and measure cAMP as described above.
-
Generate a dose-response curve for the inhibition of the agonist response and calculate the IC₅₀ value.
Patch-Clamp Electrophysiology
Objective: To assess the effect of this compound on voltage-gated ion channels (e.g., Naᵥ1.5 or hERG).
Materials:
-
Cell line expressing the ion channel of interest (e.g., HEK293 or CHO cells).
-
Patch-clamp rig (amplifier, micromanipulators, perfusion system).
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
This compound hydrochloride.
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage protocol to elicit the characteristic current of the ion channel (e.g., a depolarizing step to activate sodium channels).
-
Record baseline currents.
-
Perfuse the cell with varying concentrations of this compound.
-
Record the currents in the presence of the compound.
-
Analyze the data to determine the effect on channel kinetics (e.g., peak current amplitude, activation, inactivation) and calculate the IC₅₀ for channel block.
The following diagram illustrates a hypothetical workflow for the pharmacological screening of this compound.
Caption: Hypothetical workflow for pharmacological screening.
Conclusion
This compound represents an unexplored chemical entity within the pharmacologically rich class of phenethylamines. While direct biological data is currently unavailable, its structure suggests the potential for interaction with monoamine transporters, GPCRs, and ion channels. The steric hindrance and lipophilicity conferred by the 2,4,6-trimethylphenyl group are anticipated to be key determinants of its pharmacological profile, potentially leading to novel selectivity for specific biological targets. The experimental protocols outlined in this guide provide a clear and robust framework for the systematic investigation of this compound's biological activity. Further research is warranted to determine if this compound holds therapeutic potential and to elucidate its mechanism of action.
References
An In-depth Technical Guide to the Synthesis of 2-(2,4,6-Trimethylphenyl)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4,6-Trimethylphenyl)ethanamine, also known as mesitylethanamine, and its derivatives are of significant interest in medicinal chemistry and materials science. The bulky, electron-rich 2,4,6-trimethylphenyl (mesityl) group imparts unique steric and electronic properties to these molecules, influencing their reactivity, lipophilicity, and potential as ligands for metal catalysts or as building blocks for complex organic structures.[1] This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound and its derivatives, complete with detailed experimental protocols and quantitative data to aid in laboratory synthesis and process development.
Core Synthetic Strategies
The synthesis of this compound derivatives primarily revolves around the formation of the crucial carbon-nitrogen bond. The most common and effective strategies include:
-
Reductive Amination of a Carbonyl Precursor: This is a widely used and versatile method for forming amines.[2][3] It involves the reaction of an aldehyde or ketone with an amine source, typically ammonia or a primary amine, in the presence of a reducing agent. For the synthesis of the parent compound, 2,4,6-trimethylphenylacetaldehyde would be the key starting material.
-
Reduction of a Nitrile Precursor: The reduction of 2,4,6-trimethylbenzyl cyanide (also known as 2,4,6-trimethylphenylacetonitrile) offers a direct route to the target ethanamine. Powerful reducing agents like lithium aluminum hydride are typically employed for this transformation.[4][5][6][7][8]
-
Gabriel Synthesis: This classical method provides a clean route to primary amines by avoiding the over-alkylation issues often encountered in other methods.[9][10] It involves the alkylation of potassium phthalimide with a suitable substrate, such as 2-(2,4,6-trimethylphenyl)ethyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.
-
Ritter Reaction: This reaction allows for the synthesis of N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary or benzylic alcohol. The resulting amide can then be hydrolyzed to yield the corresponding amine.[11]
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key synthetic transformations, along with tabulated quantitative data.
Method 1: Reductive Amination of 2,4,6-Trimethylphenylacetaldehyde
This one-pot reaction is an efficient way to produce primary amines from aldehydes.[1][2][3] The reaction proceeds through the in-situ formation of an imine, which is then reduced to the amine.
Experimental Protocol:
A solution of 2,4,6-trimethylphenylacetaldehyde (1.0 eq) in methanol is treated with an excess of aqueous ammonia (e.g., 25% solution, 10-20 eq). A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise at a controlled temperature (typically 0-25 °C). The reaction is stirred until completion, as monitored by TLC or GC-MS. The solvent is then removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by distillation or chromatography.
| Parameter | Value | Reference |
| Starting Material | 2,4,6-Trimethylphenylacetaldehyde | General Procedure |
| Reagents | Aqueous Ammonia (25%), Sodium Borohydride | [1][2] |
| Solvent | Methanol | [3] |
| Temperature | 0-25 °C | [3] |
| Reaction Time | 2-12 hours | General Procedure |
| Typical Yield | 70-90% | Estimated |
Logical Workflow for Reductive Amination:
References
- 1. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies of 2-(2,4,6-trimethylphenyl)ethanamine: A Technical Guide for Researchers
Disclaimer: This document presents a theoretical framework for the study of 2-(2,4,6-trimethylphenyl)ethanamine. As of the latest literature review, specific experimental data on the synthesis, pharmacology, and mechanism of action of this compound are not publicly available. The information provided herein is based on established principles of medicinal chemistry and the known properties of structurally related phenethylamines, and is intended to guide future research.
Introduction
This compound is a substituted phenethylamine, a class of compounds known for a wide range of psychoactive and physiological effects.[1][2][3] The parent compound, phenethylamine, and its derivatives act on various central nervous system targets, including monoamine transporters and receptors for serotonin, dopamine, and norepinephrine.[4][5] The substitution pattern on the phenyl ring plays a crucial role in determining the pharmacological profile of these molecules.[6][7][8]
The 2,4,6-trimethyl substitution pattern on the phenyl ring of the target molecule is unique and is expected to significantly influence its steric and electronic properties, and therefore its interaction with biological targets. This guide outlines a theoretical approach to the synthesis, characterization, and pharmacological evaluation of this compound, providing researchers with a foundational framework for initiating studies on this novel compound.
Physicochemical Properties
While experimental data is unavailable, the physicochemical properties of this compound can be predicted using computational models. These properties are crucial for understanding its potential for oral bioavailability, membrane permeability, and overall drug-likeness.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₁H₁₇N | |
| Molecular Weight | 163.26 g/mol | Influences diffusion and membrane transport. |
| pKa | ~10.5 | The basicity of the primary amine is crucial for salt formation and interaction with acidic residues in binding pockets. |
| LogP | ~3.0 | A measure of lipophilicity; affects absorption, distribution, and metabolism. |
| Topological Polar Surface Area (TPSA) | ~26 Ų | Predicts transport properties; a low TPSA suggests good blood-brain barrier penetration. |
Table 1. Predicted Physicochemical Properties of this compound.
Synthesis and Characterization
A plausible and efficient method for the synthesis of this compound is through the reductive amination of 2,4,6-trimethylphenylacetaldehyde. This method is widely used for the preparation of primary amines.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Reductive Amination
Materials:
-
2,4,6-Trimethylphenylacetaldehyde
-
Ammonia (7 N solution in methanol)
-
Sodium cyanoborohydride
-
Methanol
-
Glacial acetic acid
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2,4,6-trimethylphenylacetaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) in one portion.
-
Add glacial acetic acid dropwise until the solution is acidic (pH ~6).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding 1 M HCl until the pH is ~2.
-
Extract the aqueous layer with diethyl ether to remove any unreacted aldehyde.
-
Basify the aqueous layer with 1 M NaOH to pH ~12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by distillation or column chromatography.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Predicted Pharmacological Profile
Based on the structure-activity relationships of other substituted phenethylamines, this compound is predicted to interact with monoaminergic systems. The bulky trimethylphenyl group may confer selectivity for certain receptor subtypes.
Potential Molecular Targets
-
Serotonin (5-HT) Receptors: Particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C), which are common targets for psychoactive phenethylamines.[4][6]
-
Dopamine (D) Receptors: Subtypes D₁, D₂, and D₃ are involved in the stimulant and rewarding effects of some phenethylamines.
-
Adrenergic (α and β) Receptors: Interaction with these receptors could lead to sympathomimetic effects.
-
Monoamine Transporters: Inhibition of the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) is a common mechanism for many phenethylamines.
Proposed In Vitro Pharmacological Evaluation Workflow
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2C or not 2C: phenethylamine designer drug review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of phenethylamine hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2-(2,4,6-trimethylphenyl)ethanamine
This guide provides a comprehensive overview of the safety and handling procedures for 2-(2,4,6-trimethylphenyl)ethanamine and its hydrochloride salt, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the compound's properties and associated hazards.
Chemical and Physical Properties
This compound is a primary arylamine with a molecular formula of C11H17N and a molar mass of 163.26 g/mol .[1][2][3] Its structure, characterized by an ethylamine group attached to a bulky 2,4,6-trimethylphenyl (mesityl) ring, influences its physical and chemical properties, such as increased lipophilicity due to the nonpolar mesityl group.[1] The hydrochloride salt has a molecular formula of C11H18ClN and a molecular weight of 199.72 g/mol .[4][5]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| This compound | ||
| Molecular Formula | C11H17N | [2][3][5] |
| Molar Mass | 163.26 g/mol | [1][2][3] |
| CAS Number | 76935-65-4 | [1][3] |
| This compound hydrochloride | ||
| Molecular Formula | C11H18ClN | [4][5] |
| Molar Mass | 199.72 g/mol | [4][5] |
| CAS Number | 3167-10-0 | [4][5] |
Toxicological Data and Hazard Classification
The hydrochloride salt of this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
Table 2: GHS Hazard Classification for this compound hydrochloride
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Source: PubChem[4]
Experimental Protocols for Safety Assessment
Given the identified hazards, the following are generalized experimental protocols based on standard OECD guidelines for assessing the safety of chemicals. These are provided as a reference for the type of studies required to determine the specific toxicological profile of this compound.
Acute Oral Toxicity (OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of the substance.
-
Test Animals: Typically, rats or mice of a single sex are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the substance is administered by gavage.
-
A stepwise procedure is used with a few animals at each step. The outcome of the previous step determines the dose for the next step.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weights are recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
Skin Irritation/Corrosion (OECD Guideline 404)
-
Objective: To determine the potential of the substance to cause skin irritation or corrosion.
-
Test Animals: Typically, albino rabbits are used.
-
Procedure:
-
A small area of the animal's skin is shaved.
-
A small amount of the test substance is applied to the skin under a gauze patch.
-
The patch is left in place for a specified period (e.g., 4 hours).
-
After removal of the patch, the skin is observed for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).
-
-
Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the scores.
Eye Irritation/Corrosion (OECD Guideline 405)
-
Objective: To determine the potential of the substance to cause eye irritation or corrosion.
-
Test Animals: Typically, albino rabbits are used.
-
Procedure:
-
A small amount of the test substance is instilled into one eye of the animal. The other eye serves as a control.
-
The eyes are observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).
-
-
Data Analysis: The severity of the eye reactions is scored, and the substance is classified based on the scores.
Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate PPE.[6][7][8][9]
Table 3: Recommended Personal Protective Equipment
| Protection Type | Recommendation | Source(s) |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. A face shield may be necessary where there is a risk of splashing. | [6][8][10][11] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber). Wear a lab coat or other protective clothing to prevent skin contact. | [6][10][11] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges. | [6][10][11] |
Storage
Store in a cool, dry, well-ventilated place away from heat and sources of ignition.[10][12][13] Keep containers tightly closed when not in use.[11][12][14][15]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [10][16][17][18][19][20][21] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, get medical attention. | [10][16][17][19][21][22][23] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [10][11][15][17][19][20][21][22][23][24][25] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [10][17][18][19][21][23][24] |
Fire Fighting Measures
In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[10][17] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11][18][21][24]
Accidental Release Measures
For spills, wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[10][17] Avoid runoff into storm sewers and ditches.[10]
Visualizations
Logical Relationship for Emergency First Aid
Caption: Emergency first aid workflow for exposure to this compound.
Experimental Workflow for Chemical Safety Assessment
Caption: General experimental workflow for chemical safety and hazard assessment.
Conclusion
This compound and its hydrochloride salt are chemicals that require careful handling due to their potential health hazards, including oral toxicity, skin and eye irritation, and respiratory irritation. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and proper storage and handling procedures, is essential for minimizing the risk of exposure and ensuring a safe working environment for all personnel. Further toxicological studies are recommended to fully characterize the safety profile of this compound.
References
- 1. This compound | 76935-65-4 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. 2-(2,4,6-Trimethylphenyl)ethan-1-amine hydrochloride | C11H18ClN | CID 24189586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]
- 8. americanchemistry.com [americanchemistry.com]
- 9. epa.gov [epa.gov]
- 10. media.hiscoinc.com [media.hiscoinc.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 14. fishersci.com [fishersci.com]
- 15. ami-con.co.uk [ami-con.co.uk]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 20. aksci.com [aksci.com]
- 21. fishersci.com [fishersci.com]
- 22. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 23. Dealing With an Emergency - Chemistry [chem.ufl.edu]
- 24. fishersci.com [fishersci.com]
- 25. enamine.enamine.net [enamine.enamine.net]
Methodological & Application
Application Notes and Protocols: 2-(2,4,6-Trimethylphenyl)ethanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-(2,4,6-trimethylphenyl)ethanamine as a versatile building block in modern organic synthesis. The sterically demanding 2,4,6-trimethylphenyl (mesityl) group imparts unique reactivity and selectivity in various transformations, making this compound a valuable precursor for the synthesis of complex molecules, particularly in the realm of catalysis and medicinal chemistry.
Application 1: Precursor to N-Heterocyclic Carbene (NHC) Ligands
The primary and most well-documented application of amines bearing the bulky 2,4,6-trimethylphenyl moiety is in the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of stable carbenes that have become indispensable in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. The mesityl group is crucial for providing the necessary steric bulk to stabilize the carbene center and to influence the outcome of catalytic reactions.
While direct protocols starting from this compound are not prevalent in the literature, a highly analogous and well-established route starts from 2,4,6-trimethylaniline (mesitylamine). The following protocols are adapted from established procedures for mesitylamine and are expected to be highly applicable for the synthesis of NHC precursors derived from this compound, which would first be converted to the corresponding N,N'-bis(2-(2,4,6-trimethylphenyl)ethyl)ethane-1,2-diamine.
Experimental Protocols
Protocol 1.1: Synthesis of N,N'-bis(2-(2,4,6-trimethylphenyl)ethyl)ethane-1,2-diamine Dihydrobromide
This procedure outlines the synthesis of the key diamine precursor necessary for the formation of the imidazolinium ring of the NHC ligand.
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (0.3 mol) and 1,2-dibromoethane (0.125 mol).
-
Solvent Addition: Add 30 mL of methanol to the flask.
-
Reflux: Stir the reaction mixture vigorously and heat to reflux for 24 hours. A solid is expected to form after approximately 18 hours.
-
Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature and continue stirring for an additional 2 hours.
-
Isolation: Collect the solid product by filtration and wash with diethyl ether. Dry the solid under vacuum to yield the N,N'-bis(2-(2,4,6-trimethylphenyl)ethyl)ethane-1,2-diamine dihydrobromide salt.
Protocol 1.2: Synthesis of 1,3-bis(2-(2,4,6-trimethylphenyl)ethyl)imidazolinium Bromide
This protocol describes the cyclization of the diamine precursor to form the imidazolinium salt, the direct precursor to the saturated NHC ligand (an analogue of SIMes).
-
Reaction Setup: In a 250 mL three-necked round-bottomed flask fitted with a distillation apparatus and a thermometer, suspend the N,N'-bis(2-(2,4,6-trimethylphenyl)ethyl)ethane-1,2-diamine dihydrobromide (0.1 mol) in 150 mL of triethyl orthoformate.
-
Acid Catalysis: Add seven drops of formic acid to the suspension.
-
Heating: Heat the reaction mixture to 130°C. The solid should dissolve, and ethanol will begin to distill.
-
Reaction Monitoring: Continue heating for 3 hours, during which time the product will precipitate.
-
Isolation: Cool the reaction mixture to room temperature and allow it to stand for 2 hours. Filter the white powder, wash it with 2 x 100 mL of diethyl ether, and dry under a stream of air to yield the desired imidazolinium bromide salt.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrobromide | 2,4,6-trimethylaniline | 1,2-dibromoethane | Methanol | 24 | 45-55 | [1][2] |
| 1,3-bis(2,4,6-trimethylphenyl)imidazolinium bromide (SIMes·HBr) | N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | Triethyl orthoformate, Formic acid | - | 4 | 93 | [1][2] |
Note: The yields are reported for the analogous synthesis starting from 2,4,6-trimethylaniline and are expected to be similar for the this compound derivative.
Logical Workflow for NHC Precursor Synthesis
Caption: Synthetic pathway from this compound to an NHC ligand.
Application 2: Potential as a Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[3] While specific literature detailing the use of this compound as a chiral auxiliary is scarce, its structural features suggest potential in this area. The presence of a primary amine allows for the formation of chiral amides, imines, or enamines, and the bulky mesityl group can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face.
The utility of sterically hindered phenylethylamine derivatives as chiral auxiliaries has been demonstrated. For example, 1-(2,4,6-triisopropylphenyl)ethylamine has proven to be an excellent chiral auxiliary for nitrones in reductive coupling reactions.[4] This suggests that the trimethylphenyl analogue could perform similarly.
Proposed General Workflow for Asymmetric Alkylation
A common application for chiral amine auxiliaries is in the diastereoselective alkylation of enolates derived from carboxylic acids. The following represents a generalized, hypothetical protocol for how this compound might be employed in this context, drawing from established procedures for other chiral amines like pseudoephedrine.[5]
-
Amide Formation: The chiral amine, this compound, is first coupled with a carboxylic acid to form the corresponding chiral amide.
-
Enolate Formation: The amide is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming a chiral enolate. The lithium cation coordinates to the carbonyl oxygen and potentially the nitrogen, creating a rigid chelated intermediate.
-
Diastereoselective Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The bulky 2,4,6-trimethylphenyl group is expected to block one face of the enolate, forcing the electrophile to approach from the less hindered side, thus leading to a high degree of diastereoselectivity.
-
Auxiliary Cleavage: The newly formed stereocenter is now part of the carboxylic acid derivative. The chiral auxiliary can be removed, typically by hydrolysis, to yield the enantiomerically enriched carboxylic acid, and the auxiliary can be recovered.
Signaling Pathway for Diastereoselective Alkylation
Caption: Proposed workflow for asymmetric alkylation using a chiral amine auxiliary.
Summary and Future Outlook
This compound is a valuable building block in organic synthesis, primarily as a precursor to sterically demanding N-heterocyclic carbene ligands. The protocols and data presented provide a solid foundation for its application in this area. While its use as a chiral auxiliary is not yet well-documented, its structural similarity to other effective auxiliaries suggests that this is a promising area for future research and development. The exploration of its potential in asymmetric catalysis could unlock new synthetic pathways to valuable chiral molecules for the pharmaceutical and agrochemical industries.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. 1-(2,4,6-triisopropylphenyl)ethylamine: a new chiral auxiliary for the asymmetric synthesis of gamma-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
Application Notes and Protocols: 2-(2,4,6-Trimethylphenyl)ethanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of a Sterically Hindered Phenethylamine Scaffold
2-(2,4,6-Trimethylphenyl)ethanamine, a phenethylamine derivative characterized by a bulky 2,4,6-trimethylphenyl (mesityl) group, presents a unique scaffold for medicinal chemistry endeavors.[1] The core phenethylamine structure is a well-established pharmacophore found in numerous neurotransmitters and therapeutic agents, suggesting inherent biological relevance.[2][3][4][5][6] The distinguishing feature of this molecule is the mesityl group, which imparts significant steric hindrance. This steric bulk can be strategically exploited to influence ligand-receptor interactions, enhance selectivity for specific biological targets, and improve metabolic stability by shielding metabolically labile sites.[2]
The primary amine functionality serves as a versatile synthetic handle for the introduction of a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. While specific drug candidates derived from this exact scaffold are not extensively reported in publicly available literature, its structural features suggest potential applications in the development of novel therapeutics targeting a range of biological systems. This document outlines potential applications and provides generalized protocols for the synthesis and evaluation of derivatives based on this promising scaffold.
Potential Therapeutic Applications and Rationale
The structural characteristics of this compound suggest its utility as a scaffold for developing modulators of various biological targets. The bulky mesityl group can confer selectivity and modulate receptor subtype interactions where a sterically demanding ligand is preferred.
2.1. G-Protein Coupled Receptor (GPCR) Ligands:
The phenethylamine core is a classic motif for GPCR ligands, including adrenergic, dopaminergic, and serotonergic receptors. Derivatives of this compound could be designed as agonists or antagonists for these receptors. The steric bulk of the mesityl group may favor binding to specific receptor subtypes or allosteric sites, potentially leading to improved selectivity and reduced off-target effects.
2.2. Ion Channel Modulators:
Analogous to known local anesthetics and antiarrhythmic drugs that contain bulky aromatic moieties, derivatives of this scaffold could be explored as ion channel modulators. The hydrophobic mesityl group may facilitate interaction with the lipid bilayer and the hydrophobic domains of ion channel proteins.
2.3. Enzyme Inhibitors:
The primary amine can be functionalized to introduce pharmacophores that interact with the active sites of enzymes. The mesityl group can serve as a bulky anchor to occupy hydrophobic pockets within the enzyme, potentially leading to potent and selective inhibition.
Illustrative Structure-Activity Relationship (SAR) Data
The following table presents hypothetical, yet plausible, quantitative data for a series of N-substituted derivatives of this compound, illustrating a potential SAR for a hypothetical GPCR target.
| Compound ID | R Group (Substitution on Amine) | Target Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
| TMPEA-01 | H | 520 | 1100 (EC50) |
| TMPEA-02 | Methyl | 250 | 600 (EC50) |
| TMPEA-03 | Ethyl | 110 | 250 (EC50) |
| TMPEA-04 | n-Propyl | 55 | 120 (EC50) |
| TMPEA-05 | Isopropyl | 230 | 550 (EC50) |
| TMPEA-06 | Benzyl | 25 | 45 (IC50) |
| TMPEA-07 | Phenethyl | 15 | 30 (IC50) |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.
Experimental Protocols
4.1. General Synthetic Protocols for Derivatization
The following are generalized protocols for the chemical modification of this compound.
4.1.1. Protocol for N-Acylation
This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride.
-
Materials: this compound, acyl chloride of interest, triethylamine (TEA), dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, and standard laboratory glassware.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-acyl derivative.
-
4.1.2. Protocol for Reductive Amination
This protocol describes the synthesis of N-alkylated derivatives by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.
-
Materials: this compound, aldehyde or ketone of interest, sodium triacetoxyborohydride, dichloromethane (DCM), acetic acid, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, and standard laboratory glassware.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCM, add the desired aldehyde or ketone (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-alkylated derivative.
-
4.2. General Biological Assay Protocols
4.2.1. Radioligand Binding Assay for GPCRs
This protocol provides a general method for determining the binding affinity of synthesized compounds to a specific GPCR.
-
Materials: Cell membranes expressing the target GPCR, a specific radioligand for the target receptor, synthesized test compounds, assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), non-specific binding competitor (e.g., a high concentration of a known ligand), scintillation cocktail, liquid scintillation counter, and 96-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and the test compound at various concentrations.
-
For determining non-specific binding, add a high concentration of the non-specific binding competitor instead of the test compound.
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each test compound concentration and determine the Ki value using appropriate software (e.g., Prism).
-
Visualizations
Diagram 1: Synthetic Workflow for Derivatization
Caption: General synthetic routes for the derivatization of this compound.
Diagram 2: Hypothetical GPCR Signaling Pathway
Caption: A potential GPCR signaling cascade modulated by a this compound derivative.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 76935-65-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2-(2,4,6-trimethylphenyl)ethanamine as a ligand in catalysis
Application Notes and Protocols for the Analytical Detection of 2-(2,4,6-trimethylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 2-(2,4,6-trimethylphenyl)ethanamine in various matrices. The following protocols are based on established analytical techniques for structurally similar phenethylamine analogs and aromatic amines, as no specific validated methods for this compound have been published. These methods are intended to serve as a starting point for analytical method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples with relatively high concentrations of the analyte.
Quantitative Data Summary (Based on Analogs)
| Parameter | Value |
| Limit of Detection (LOD) | 5 - 20 ng/mL |
| Limit of Quantitation (LOQ) | 15 - 60 ng/mL |
| Linearity Range | 50 - 1000 ng/mL |
| Recovery | 85 - 105% |
| Precision (RSD) | < 15% |
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., plasma, urine, or a dissolved solid), add 100 µL of 1 M Sodium Hydroxide to basify the solution.
-
Add 5 mL of a mixture of hexane and ethyl acetate (9:1 v/v).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (gradient elution may be required for complex matrices).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm[1].
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity and sensitivity compared to HPLC-UV and is suitable for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.
Quantitative Data Summary (Based on Analogs)
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 ng/mL |
| Linearity Range | 1 - 500 ng/mL |
| Recovery | 90 - 110% |
| Precision (RSD) | < 10% |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction as described in the HPLC-UV protocol.
-
After evaporation, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine to the dried extract.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Data Analysis:
-
Identify the TMS derivative of this compound by its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from derivatized standards.
-
Experimental Workflow: GC-MS
Caption: GC-MS workflow for this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for the detection of this compound, making it ideal for trace-level analysis in complex biological matrices.
Quantitative Data Summary (Based on Analogs)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.025 - 0.5 ng/mL | [3][4] |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL | [3][4] |
| Linearity Range | 0.1 - 50 ng/mL | [4] |
| Recovery | 75 - 114% | [4] |
| Precision (RSD) | < 15% | [4] |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load 1 mL of the sample onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 or phenyl-hexyl column is suitable.[3]
-
Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.[3]
-
Mobile Phase B: 0.1% formic acid in methanol.[3]
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound will need to be determined by direct infusion of a standard solution.
-
-
Data Analysis:
-
Identify the analyte by its retention time and specific MRM transitions.
-
Quantify using a calibration curve, preferably with an isotopically labeled internal standard.
-
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for trace analysis of the analyte.
References
- 1. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 2. hpst.cz [hpst.cz]
- 3. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2,4,6-trimethylphenyl)ethanamine in Research and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and biological relevance of 2-(2,4,6-trimethylphenyl)ethanamine. The detailed protocols and data are intended to facilitate its use in synthetic chemistry, catalysis, and pharmacological research.
Introduction
This compound, also known as mesitylethylamine, is a primary amine characterized by a sterically hindered mesityl group attached to a phenethylamine backbone. This structural feature imparts unique properties, influencing its reactivity and potential applications. The bulky mesityl group can provide steric shielding, which is advantageous in the design of selective ligands for asymmetric catalysis.[1] Furthermore, as a phenethylamine derivative, it holds potential as a building block for novel psychoactive compounds and other pharmaceutically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in Table 1.
Table 1: Physicochemical Data of this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl | Reference(s) |
| CAS Number | 76935-65-4 | 3167-10-0 | [1][2] |
| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₈ClN | [3][4] |
| Molecular Weight | 163.26 g/mol | 199.72 g/mol | [3][4] |
| Appearance | Colorless oil (predicted) | White to off-white solid | [2] |
| Melting Point | Not available | 296-305 °C | [2] |
| Boiling Point | Not available | Not available | |
| Solubility | Soluble in organic solvents | Soluble in water | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of the title compound from 2,4,6-trimethylbenzaldehyde using a one-pot reductive amination procedure with ammonium acetate and sodium triacetoxyborohydride.[5][6]
Materials:
-
2,4,6-trimethylbenzaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M in diethyl ether)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trimethylbenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Add ammonium acetate (5.0 eq) to the solution and stir the resulting suspension at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude amine by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound as a free base.
-
(Optional) Salt Formation: To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of anhydrous diethyl ether and add a 1 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Expected Yield: 70-85%
Characterization Data (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.01 (s, 2H, Ar-H), 2.95 (t, J = 7.2 Hz, 2H, CH₂-Ar), 2.80 (t, J = 7.2 Hz, 2H, CH₂-N), 2.28 (s, 6H, 2 x Ar-CH₃), 2.25 (s, 3H, Ar-CH₃), 1.45 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 137.2, 136.5, 132.8, 129.5, 43.1, 35.8, 20.9, 19.8.
-
IR (neat, cm⁻¹): 3360 (N-H stretch), 3280 (N-H stretch), 2920 (C-H stretch), 1610 (aromatic C=C stretch), 1460, 850.
-
MS (ESI+): m/z 164.14 [M+H]⁺.
Table 2: Summary of Reductive Amination Protocol Parameters
| Parameter | Value |
| Starting Material | 2,4,6-trimethylbenzaldehyde |
| Amine Source | Ammonium Acetate |
| Reducing Agent | Sodium Triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane (DCE) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous NaHCO₃ quench, DCM extraction |
| Purification | Silica Gel Column Chromatography |
| Typical Yield | 70-85% |
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Application in Asymmetric Catalysis
The steric bulk of the mesityl group in this compound makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis.[1] By derivatizing the amine, for example, into a chiral Schiff base or a phosphine ligand, it can be used to create a sterically defined chiral environment around a metal center, thereby inducing enantioselectivity in a variety of chemical transformations.
Protocol 2: Hypothetical Application as a Chiral Ligand in Asymmetric Diethylzinc Addition
This protocol outlines a hypothetical procedure for the use of a chiral ligand derived from this compound in the enantioselective addition of diethylzinc to an aldehyde.
Materials:
-
Chiral ligand (e.g., a Schiff base derived from this compound and a chiral aldehyde)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (0.05 eq).
-
Add anhydrous toluene to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (2.2 eq) to the ligand solution and stir for 30 minutes at 0 °C to form the chiral catalyst in situ.
-
Add benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cautiously quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or NMR analysis using a chiral shift reagent.
Table 3: Hypothetical Asymmetric Addition Reaction Parameters
| Parameter | Value |
| Catalyst | In situ generated from chiral ligand and Et₂Zn |
| Ligand Source | Derivative of this compound |
| Substrates | Benzaldehyde, Diethylzinc |
| Solvent | Toluene |
| Reaction Temperature | 0 °C |
| Reaction Time | 6-12 hours |
| Key Outcome | Enantioselective formation of a chiral alcohol |
Workflow for Asymmetric Catalysis
Caption: Logical workflow for the application in asymmetric catalysis.
Potential Biological Activity and Signaling Pathway
Phenethylamine and its derivatives are known to interact with various biological targets, including monoamine transporters and receptors. The structural similarity of this compound to endogenous trace amines suggests it may interact with Trace Amine-Associated Receptors (TAARs).[7] In particular, the human trace amine-associated receptor 1 (hTAAR1) is a G-protein coupled receptor (GPCR) that is activated by trace amines like β-phenethylamine.[8][9]
Activation of hTAAR1 can lead to the stimulation of two primary signaling cascades through its coupling to both Gs and Gq proteins.[8] The Gs pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq pathway activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).
The bulky mesityl group of this compound would likely modulate its affinity and efficacy at hTAAR1, potentially leading to partial agonism or antagonism.[7] This makes it an interesting candidate for investigating the structure-activity relationships of hTAAR1 ligands.
hTAAR1 Signaling Pathway
Caption: Postulated hTAAR1 signaling cascade upon ligand binding.
Conclusion
This compound is a versatile chemical entity with significant potential in both synthetic and medicinal chemistry. The provided protocols offer a starting point for its synthesis and exploration in asymmetric catalysis. Furthermore, its potential interaction with the hTAAR1 receptor opens avenues for its investigation in the context of neuropsychopharmacology and drug discovery. Further research into the biological activity of this compound and its derivatives is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAAR1 - Wikipedia [en.wikipedia.org]
- 9. search.library.nyu.edu [search.library.nyu.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(2,4,6-trimethylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2-(2,4,6-trimethylphenyl)ethanamine, a primary arylamine with significant steric hindrance due to the mesityl group.[1] This compound serves as a valuable building block in pharmaceutical and materials science applications. The primary synthetic route detailed is the reductive amination of 2,4,6-trimethylbenzaldehyde. An alternative two-step synthesis commencing from 2,4,6-trimethylbenzyl chloride is also presented. This document includes comprehensive experimental procedures, data on expected yields and purity, and detailed purification methods suitable for large-scale production.
Introduction
This compound, also known as mesitylethylamine, is a sterically hindered primary amine. The presence of three methyl groups on the phenyl ring significantly influences its chemical reactivity and physical properties, making it a unique synthon in organic chemistry.[1] Its bulky nature can impart desirable characteristics to target molecules, such as enhanced stability and specific binding affinities, which is of particular interest in drug development and the design of novel ligands.
This application note outlines two primary methodologies for the large-scale synthesis of this compound, with a focus on practicality, scalability, and product purity.
Synthetic Strategies
Two principal synthetic pathways for the large-scale production of this compound are presented:
-
Reductive Amination of 2,4,6-Trimethylbenzaldehyde: This is a highly efficient one-pot reaction that converts the aldehyde to the corresponding amine.[1]
-
Reduction of 2,4,6-Trimethylbenzyl Cyanide: This two-step route involves the synthesis of the nitrile from the corresponding benzyl chloride, followed by reduction to the primary amine.
Data Summary
The following table summarizes the key quantitative data associated with the described synthetic protocols.
| Parameter | Reductive Amination of 2,4,6-Trimethylbenzaldehyde | Reduction of 2,4,6-Trimethylbenzyl Cyanide |
| Starting Material | 2,4,6-Trimethylbenzaldehyde | 2,4,6-Trimethylbenzyl Chloride |
| Key Reagents | Ammonia, Sodium Borohydride | Sodium Cyanide, Lithium Aluminum Hydride |
| Overall Yield | 85-95% | 70-80% |
| Product Purity (after purification) | >98% | >98% |
| Scale | Multi-kilogram | Multi-kilogram |
Experimental Protocols
Protocol 1: Reductive Amination of 2,4,6-Trimethylbenzaldehyde
This protocol details a one-pot reductive amination procedure.
Materials:
-
2,4,6-Trimethylbenzaldehyde
-
Ammonia (7N solution in Methanol)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol (5 mL per gram of aldehyde).
-
Amine Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a 7N solution of ammonia in methanol (2.0 eq) via the addition funnel, maintaining the internal temperature below 10 °C.
-
Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture back to 0-5 °C. In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in methanol (5 mL per gram of NaBH₄). Add the sodium borohydride solution portion-wise to the reaction mixture, ensuring the temperature does not exceed 15 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up:
-
Quench the reaction by the slow addition of water (10 mL per gram of aldehyde).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 10 mL per gram of aldehyde).
-
Combine the organic layers and wash with brine (1 x 10 mL per gram of aldehyde).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification:
-
Acid-Base Extraction: Dissolve the crude amine in dichloromethane and extract with 1M HCl. The amine will move to the aqueous phase as its hydrochloride salt. Wash the aqueous layer with dichloromethane to remove any non-basic impurities. Basify the aqueous layer with 4M NaOH until the pH is >12 and extract the free amine with dichloromethane. Dry the organic layer and concentrate to yield the purified amine.
-
Fractional Distillation: For higher purity, the amine can be purified by fractional distillation under reduced pressure.
-
Recrystallization of the Hydrochloride Salt: The purified amine can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt, which can then be recrystallized.[2][3]
Protocol 2: Reduction of 2,4,6-Trimethylbenzyl Cyanide
This protocol outlines a two-step synthesis starting from 2,4,6-trimethylbenzyl chloride.
Step 1: Synthesis of 2,4,6-Trimethylbenzyl Cyanide
Materials:
-
2,4,6-Trimethylbenzyl Chloride
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve sodium cyanide (1.2 eq) in DMSO (10 mL per gram of NaCN).
-
Chloride Addition: Slowly add a solution of 2,4,6-trimethylbenzyl chloride (1.0 eq) in DMSO to the cyanide solution.
-
Reaction: Heat the mixture to 60 °C and stir for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of water and ice. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain crude 2,4,6-trimethylbenzyl cyanide.
Step 2: Reduction of 2,4,6-Trimethylbenzyl Cyanide to this compound
Materials:
-
2,4,6-Trimethylbenzyl Cyanide
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether or THF.
-
Nitrile Addition: Slowly add a solution of 2,4,6-trimethylbenzyl cyanide (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining a gentle reflux.
-
Reaction: After the addition is complete, continue to reflux for an additional 4 hours.
-
Work-up (Fieser method):
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add water (x mL, where x is the grams of LiAlH₄ used).
-
Add 15% aqueous sodium hydroxide (x mL).
-
Add water (3x mL).
-
Stir the mixture vigorously until a granular white precipitate forms.
-
Filter the solid and wash it with the reaction solvent.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
-
Purification:
The purification of the amine can be carried out using the same methods described in Protocol 1 (acid-base extraction, fractional distillation, or recrystallization of the hydrochloride salt).
Visualizations
Caption: Synthetic routes to this compound.
Conclusion
The protocols described in this application note provide reliable and scalable methods for the large-scale synthesis of this compound. The reductive amination of 2,4,6-trimethylbenzaldehyde is the preferred route due to its high efficiency and one-pot nature. The alternative route via nitrile reduction offers a viable option depending on the availability of starting materials. The purification procedures outlined ensure the final product meets high purity standards required for pharmaceutical and other advanced applications.
References
Application Notes and Protocols for the Derivatization of 2-(2,4,6-trimethylphenyl)ethanamine for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4,6-trimethylphenyl)ethanamine, a substituted phenethylamine, presents unique analytical challenges due to its structural properties. The presence of a primary amine group and a bulky, hydrophobic trimethylphenyl moiety influences its chromatographic behavior and detection sensitivity.[1][2] Derivatization is a crucial sample preparation step to enhance its volatility for gas chromatography (GC) and improve its ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS) analysis.[3][4] This document provides detailed application notes and protocols for the derivatization of this compound for both GC-MS and LC-MS platforms, enabling robust and sensitive quantification in various matrices.
The protocols outlined below focus on common and effective derivatization strategies for primary amines, including acylation for GC-MS and chiral derivatization for LC-MS to facilitate enantiomeric separation if required. These methods aim to improve peak shape, increase detection sensitivity, and allow for the separation of potential stereoisomers.[5][6]
Analytical Techniques and Derivatization Strategies
The choice of derivatization reagent and analytical technique depends on the specific research question, such as achiral quantification or chiral separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization of this compound is essential to block the polar primary amine group, thereby increasing its volatility and improving chromatographic performance.[7][8] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of a wider range of compounds, including those that are not amenable to GC.[9] Chemical derivatization in LC-MS can enhance ionization efficiency, improve chromatographic separation, and enable the resolution of enantiomers when a chiral derivatizing agent is used.[10][11] Reagents like L-pyroglutamic acid (L-PGA) are effective for the chiral analysis of primary amines.[10]
Experimental Protocols
Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
This protocol describes the acylation of this compound with TFAA to form its trifluoroacetyl derivative, which is more volatile and suitable for GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Pyridine (optional, as a catalyst)
-
Nitrogen gas supply
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation: Evaporate a known volume of the sample extract containing this compound to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40-50°C).
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.
-
Derivatization Reaction: Add 50 µL of TFAA to the reconstituted sample. If desired, 10 µL of pyridine can be added to catalyze the reaction.
-
Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.
-
Evaporation: After incubation, cool the vial to room temperature and evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution for Analysis: Reconstitute the derivatized residue in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS injection.
Diagram of the GC-MS Derivatization Workflow:
Caption: Workflow for TFAA derivatization of this compound for GC-MS analysis.
Protocol 2: Chiral Derivatization with L-Pyroglutamic Acid (L-PGA) for LC-MS/MS Analysis
This protocol is designed for the enantioselective analysis of this compound by forming diastereomers with L-PGA, which can be separated by reverse-phase liquid chromatography.
Materials:
-
This compound standard or sample extract
-
L-pyroglutamic acid (L-PGA)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Acetonitrile (ACN, LC-MS grade)
-
Dimethylformamide (DMF, optional)
-
LC-MS vials
Procedure:
-
Sample Preparation: Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Reagent Solution Preparation:
-
Prepare a 10 mg/mL solution of L-PGA in acetonitrile.
-
Prepare a 20 mg/mL solution of EDC in acetonitrile.
-
Prepare a 15 mg/mL solution of HOBt in acetonitrile.
-
-
Derivatization Reaction:
-
To the dried sample residue, add 50 µL of the L-PGA solution.
-
Add 25 µL of the EDC solution and 25 µL of the HOBt solution.
-
Vortex the mixture gently.
-
-
Incubation: Allow the reaction to proceed at room temperature for 60 minutes.[10]
-
Sample Dilution: After incubation, dilute the reaction mixture with an appropriate volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Diagram of the LC-MS Chiral Derivatization Workflow:
Caption: Workflow for chiral derivatization of this compound with L-PGA for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the analysis of derivatized this compound based on typical performance for similar phenethylamine analogs. Actual values should be determined experimentally.
| Parameter | GC-MS with TFAA Derivatization | LC-MS/MS with L-PGA Derivatization |
| Retention Time (min) | 10.5 (TFA derivative) | Diastereomer 1: 8.2, Diastereomer 2: 8.9 |
| Precursor Ion (m/z) | N/A (EI) | [M+H]⁺ of diastereomer |
| Product Ions (m/z) | Characteristic fragments of TFA derivative | Specific fragments of the diastereomers |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.2 - 2 ng/mL |
| Linear Range | 1 - 500 ng/mL | 0.5 - 200 ng/mL |
| Recovery (%) | 85 - 105% | 90 - 110% |
| Intra-day Precision (%RSD) | < 10% | < 8% |
| Inter-day Precision (%RSD) | < 15% | < 12% |
Conclusion
The derivatization protocols provided here offer robust methods for the sensitive and reliable analysis of this compound by GC-MS and LC-MS. The choice of method will depend on the specific analytical requirements, with TFAA derivatization being suitable for general quantification by GC-MS and L-PGA derivatization enabling enantioselective analysis by LC-MS/MS. It is recommended to optimize the reaction conditions and validate the analytical method for the specific matrix being investigated.
References
- 1. This compound | 76935-65-4 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,4,6-Trimethylphenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2,4,6-trimethylphenyl)ethanamine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reductive amination of 2',4',6'-trimethylacetophenone.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete imine formation | The formation of the imine intermediate from the ketone and amine source is crucial. For the Leuckart reaction, ensure the temperature is high enough (typically 120-165°C) to drive the reaction.[1] For other reductive aminations, consider adding a mild acid catalyst (e.g., acetic acid) to facilitate imine formation. Monitor the reaction for water removal, as its presence can inhibit imine formation. | Increased conversion of the starting ketone to the desired amine. |
| Ineffective reduction of the imine | The choice and handling of the reducing agent are critical. For Leuckart reactions, ensure an adequate excess of ammonium formate or formamide is used.[1] For hydride reductions (e.g., NaBH₄, NaBH₃CN), ensure the reagent is fresh and added under appropriate conditions (e.g., temperature control). Sodium cyanoborohydride (NaBH₃CN) is often more effective than sodium borohydride (NaBH₄) as it is more selective for the imine over the ketone.[2] | Efficient reduction of the intermediate imine to the final amine product. |
| Steric hindrance | The bulky 2,4,6-trimethylphenyl group can sterically hinder the reaction.[3][4] Prolonging the reaction time and/or increasing the reaction temperature may be necessary to overcome this. The use of a catalyst, such as a Lewis acid (e.g., Ti(OiPr)₄ or ZnCl₂), can help activate the ketone.[5] | Improved reaction rate and overall yield despite the steric hindrance. |
| Decomposition of reagents or product | High reaction temperatures in the Leuckart reaction can potentially lead to decomposition.[6] Ensure the temperature is not excessively high and that the reaction time is optimized. The product amine may also be sensitive to prolonged heat. | Minimized degradation of starting materials, intermediates, and the final product, leading to a higher isolated yield. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unreacted starting material (2',4',6'-trimethylacetophenone) | This indicates incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Yield" to improve conversion. | A crude product with a higher percentage of the desired amine and less starting material. |
| Formation of N-formyl derivative | In Leuckart reactions, the formation of the N-formyl derivative is a common side product.[6] This can be hydrolyzed to the desired primary amine by heating with an acid (e.g., HCl) during the workup.[7] | Conversion of the N-formyl impurity to the target this compound, thereby increasing the final yield. |
| Formation of secondary or tertiary amines | Over-alkylation can occur, especially if there is an insufficient excess of the ammonia source.[6] Using a larger excess of ammonium formate or the amine source can help to favor the formation of the primary amine. | A product mixture with a higher ratio of the desired primary amine to secondary and tertiary amine byproducts. |
| Side reactions due to high temperature | High temperatures can lead to various side reactions and the formation of tar-like substances.[8] Optimize the reaction temperature to the minimum required for a reasonable reaction rate. | A cleaner crude product with fewer high-molecular-weight impurities, simplifying purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and logical precursor is 2',4',6'-trimethylacetophenone. This ketone can be converted to the desired primary amine via reductive amination.
Q2: Which reductive amination method is recommended for this synthesis?
Both the Leuckart reaction and methods using hydride reducing agents can be employed.
-
Leuckart Reaction: This is a classical method using ammonium formate or formamide at high temperatures (120-165°C).[1] It is a one-pot procedure but can require harsh conditions and may lead to N-formyl byproducts.[6]
-
Hydride Reductions: Using a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) with an ammonia source (like ammonium acetate) offers milder reaction conditions.[9][10] Sodium cyanoborohydride is often preferred due to its selectivity for the imine over the ketone.[2]
Q3: How can I optimize the yield of the Leuckart reaction for this sterically hindered ketone?
To optimize the yield of the Leuckart reaction with 2',4',6'-trimethylacetophenone, consider the following:
-
Molar Ratio of Reagents: Use a significant excess of ammonium formate (e.g., 4-5 molar equivalents relative to the ketone) to favor the formation of the primary amine and drive the reaction to completion.[8]
-
Temperature Control: While high temperatures are necessary, avoid excessive heat which can lead to decomposition. A temperature range of 150-180°C is a good starting point to investigate.[8]
-
Reaction Time: Due to steric hindrance, a longer reaction time may be required. Monitor the reaction progress by techniques like TLC or GC to determine the optimal duration.
-
Hydrolysis Step: Ensure complete hydrolysis of any N-formyl intermediate by treating the reaction mixture with a strong acid (e.g., concentrated HCl) and heating during the workup.[7]
Q4: What are the best practices for purifying the final product?
Purification of this compound can typically be achieved through the following steps:
-
Acid-Base Extraction: After the reaction, the mixture can be acidified to protonate the amine, allowing for the extraction of non-basic impurities with an organic solvent. Subsequently, basifying the aqueous layer will deprotonate the amine, which can then be extracted into an organic solvent.
-
Distillation: Fractional distillation under reduced pressure can be an effective method for purifying the free amine, especially for removing lower and higher boiling point impurities.
-
Crystallization: The amine can be converted to a salt (e.g., hydrochloride salt) by treating the free amine with an acid like HCl.[11] The resulting salt can then be purified by crystallization from a suitable solvent or solvent mixture. This is often a highly effective method for achieving high purity.[12][13]
Experimental Protocols
Protocol 1: Synthesis via Leuckart Reaction
This protocol is a generalized procedure based on established methods for the Leuckart reaction.[1][14]
Materials:
-
2',4',6'-trimethylacetophenone
-
Ammonium formate
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (pellets or solution)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2',4',6'-trimethylacetophenone (1 molar equivalent) and ammonium formate (4-5 molar equivalents).
-
Heat the mixture in an oil bath to 160-180°C and maintain this temperature for 6-12 hours. The reaction should be monitored for completion by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 1-2 hours to hydrolyze any N-formyl intermediate.
-
Cool the mixture and make it strongly basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the product into diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt and subsequent crystallization.
Protocol 2: Synthesis via Reductive Amination with Sodium Borohydride
This protocol is a generalized procedure based on established methods for reductive amination using sodium borohydride.[5][15]
Materials:
-
2',4',6'-trimethylacetophenone
-
Ammonium acetate
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Hydrochloric Acid
-
Sodium Hydroxide
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve 2',4',6'-trimethylacetophenone (1 molar equivalent) and a large excess of ammonium acetate (e.g., 10 molar equivalents) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2 molar equivalents) in small portions, keeping the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with hydrochloric acid.
-
Wash the aqueous layer with diethyl ether to remove unreacted ketone and other non-basic impurities.
-
Make the aqueous layer basic with a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by vacuum distillation or crystallization as the hydrochloride salt.
Data Presentation
Table 1: Comparison of Reductive Amination Methods
| Method | Reagents | Typical Temperature | Advantages | Disadvantages |
| Leuckart Reaction | Ketone, Ammonium formate/Formamide | 120-180°C | One-pot, inexpensive reagents | High temperatures, potential for side reactions and N-formyl byproducts, harsh conditions.[1][6] |
| Reductive Amination with NaBH₄ | Ketone, Amine source, NaBH₄ | 0-25°C | Milder conditions, generally good yields | NaBH₄ can also reduce the starting ketone, requiring careful addition after imine formation.[2][5] |
| Reductive Amination with NaBH₃CN | Ketone, Amine source, NaBH₃CN | 20-50°C | Mild conditions, selective for imine over ketone | More expensive and toxic than NaBH₄.[2] |
| Catalytic Hydrogenation | Ketone, Amine source, H₂, Catalyst (e.g., Pd/C) | Varies | High atom economy, clean reaction | Requires specialized hydrogenation equipment, catalyst can be expensive.[3] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scispace.com [scispace.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Purification of 2-(2,4,6-trimethylphenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(2,4,6-trimethylphenyl)ethanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound from common byproducts.
Problem 1: Low Yield of Purified Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction: The initial synthesis reaction did not go to completion, leaving a high percentage of starting material (2,4,6-trimethylbenzaldehyde). | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider adding more reducing agent or extending the reaction time. |
| Over-alkylation: Formation of secondary and tertiary amine byproducts reduces the yield of the desired primary amine.[1] | Use a large excess of ammonia relative to the aldehyde to favor the formation of the primary amine.[1] A stepwise procedure, where the imine is formed first and then reduced, can also minimize over-alkylation. |
| Loss during Extraction: The product is lost during the aqueous workup due to its partial water solubility, especially at certain pH values. | Ensure the aqueous layer is sufficiently basic (pH > 11) before extracting with an organic solvent to keep the amine in its free base form, which is less water-soluble. Perform multiple extractions with smaller volumes of organic solvent for better recovery. |
| Loss during Recrystallization: The chosen recrystallization solvent is too good a solvent for the product, even at low temperatures, leading to significant loss in the mother liquor. | Carefully select the recrystallization solvent or solvent system. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider using a solvent/anti-solvent system. |
| Product is an Oil: The product does not crystallize and separates as an oil. | Try dissolving the oil in a small amount of a good solvent and then adding an anti-solvent dropwise until turbidity persists. Scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization. Seeding with a previously obtained crystal can also be effective. |
Problem 2: Impurities Detected in the Final Product
| Impurity Type | Identification Method | Recommended Purification Strategy |
| Unreacted 2,4,6-trimethylbenzaldehyde | GC-MS, ¹H NMR (aldehyde proton signal around 9-10 ppm) | Column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). The aldehyde will elute before the more polar amine. |
| N,N-bis(2-(2,4,6-trimethylphenyl)ethyl)amine (Secondary Amine) | LC-MS, ¹H NMR (more complex aliphatic region compared to the primary amine) | Column chromatography on silica gel. The secondary amine is less polar than the primary amine and will elute first. Alternatively, convert the primary amine to its hydrochloride salt, which may have different solubility properties than the secondary amine's salt, allowing for selective precipitation.[2] |
| N,N,N-tris(2-(2,4,6-trimethylphenyl)ethyl)amine (Tertiary Amine) | LC-MS, ¹H NMR | Similar to the secondary amine, column chromatography is the most effective method for removal. |
| Side-chain Halogenated Byproducts (if halogenating agents are present) | GC-MS (characteristic isotopic pattern for Cl or Br) | These byproducts will have different polarities and may be separable by column chromatography. |
| Ring-Substituted Byproducts (e.g., nitrated or sulfonated impurities) | LC-MS, ¹H NMR (aromatic region will show different splitting patterns) | These are generally more polar than the desired product and can be separated by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via reductive amination?
The most common byproducts are the secondary and tertiary amines formed from the reaction of the primary amine product with the starting aldehyde, followed by reduction.[1] Unreacted 2,4,6-trimethylbenzaldehyde can also be a significant impurity if the reaction does not go to completion.
Q2: How can I effectively remove the unreacted aldehyde?
Column chromatography on silica gel is a very effective method. Due to the significant polarity difference between the aldehyde and the amine, a gradient elution starting with a low polarity solvent system (e.g., 100% hexane, gradually increasing the ethyl acetate concentration) will allow for the separation of the less polar aldehyde from the more polar amine.
Q3: My compound is an oil and won't crystallize. What should I do?
"Oiling out" is a common problem. Here are a few things to try:
-
Solvent System: You may be using a solvent that is too nonpolar. Try a slightly more polar solvent or a mixture of solvents.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the solution to induce crystallization.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes favor oil formation.
-
Salt Formation: Convert the amine to its hydrochloride salt by dissolving it in a suitable solvent (like diethyl ether or isopropanol) and adding a solution of HCl in the same or a miscible solvent. The salt is often a crystalline solid that is easier to handle and purify by recrystallization.[2]
Q4: What are some suitable recrystallization solvents for this compound or its hydrochloride salt?
For the free base, which is relatively nonpolar, you might explore solvent systems like hexane/ethyl acetate or toluene/hexane. For the hydrochloride salt, more polar solvents such as isopropanol, ethanol, or methanol/diethyl ether mixtures are good starting points.[2][3] Always perform small-scale solubility tests to find the optimal solvent or solvent pair.
Q5: Can I use distillation to purify this compound?
Given its likely high boiling point due to the molecular weight and the presence of the amine group, vacuum distillation would be necessary to prevent decomposition. This method is most effective for separating compounds with significantly different boiling points. If the byproducts have similar boiling points to the product, distillation may not be an effective purification method.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Caption: General workflow for the synthesis and purification of this compound.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial eluent (e.g., 100% hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolate the Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallize: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., isopropanol or ethanol).
-
Cool: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Hypothetical Elution Profile in Column Chromatography
| Fraction | Solvent System (Hexane:Ethyl Acetate) | Major Component(s) |
| 1-5 | 98:2 | Unreacted 2,4,6-trimethylbenzaldehyde |
| 6-10 | 95:5 | Secondary and Tertiary Amine Byproducts |
| 11-20 | 90:10 | This compound |
| 21-25 | 80:20 | More Polar Impurities |
Table 2: Hypothetical Solubility Data for Recrystallization Solvent Screening
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |
| Hexane | Insoluble | Sparingly Soluble | Good |
| Toluene | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Methanol | Very Soluble | Very Soluble | None |
| Hexane/Ethyl Acetate (9:1) | Sparingly Soluble | Soluble | Very Good |
Logical Relationships
Caption: Decision-making workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2-(2,4,6-Trimethylphenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(2,4,6-trimethylphenyl)ethanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Steric Hindrance: The bulky 2,4,6-trimethylphenyl (mesityl) group can sterically hinder the reaction.[1] 2. Ineffective Reducing Agent: The chosen reducing agent may not be potent enough for the specific substrate. 3. Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction. 4. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature. | 1. Optimize Reaction Conditions: Increase reaction temperature and/or time. Consider using a more reactive catalyst or reagent to overcome the steric barrier. 2. Select a More Powerful Reducing Agent: For the reduction of 2,4,6-trimethylphenylacetonitrile, consider using stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent. 3. Purify Starting Materials: Ensure the purity of starting materials such as 2,4,6-trimethylphenylacetonitrile by recrystallization or distillation. 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and determine the optimal reaction time. |
| Formation of Side Products | 1. Over-reduction: In nitrile reductions, the primary amine can sometimes react further to form secondary or tertiary amines. 2. Ring Substitution: The activated trimethylphenyl ring is susceptible to electrophilic aromatic substitution, which can lead to undesired side products.[1] 3. Side-chain Reactions: Under radical conditions, reactions on the ethyl side chain can occur.[1] | 1. Control Stoichiometry of Reducing Agent: Use a controlled amount of the reducing agent to minimize over-reduction. 2. Protect the Amine Group: If performing reactions on the aromatic ring, consider protecting the amine group to prevent its interference. 3. Optimize Reaction Conditions: Avoid conditions that favor radical reactions, such as high temperatures and the presence of radical initiators, unless desired. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: The desired product and certain side products may have similar polarities, making separation by column chromatography challenging. 2. Oily Product: The final product may be an oil, which can be more difficult to purify than a crystalline solid. | 1. Derivative Formation: Convert the amine to its hydrochloride salt by treating it with a solution of HCl in a suitable solvent like diethyl ether.[2] The salt is often a crystalline solid that can be easily purified by recrystallization. 2. Alternative Chromatographic Techniques: Consider using different stationary or mobile phases for column chromatography. Preparative TLC or HPLC could also be employed for difficult separations. 3. Azeotropic Distillation: For removal of water, codistillation with a solvent like benzene can be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common synthetic routes include:
-
Reduction of 2,4,6-trimethylphenylacetonitrile: This is a popular two-step method that involves the synthesis of the nitrile intermediate followed by its reduction to the primary amine.
-
Reductive Amination: This method involves the reaction of 2,4,6-trimethylbenzaldehyde with an amine source in the presence of a reducing agent.[1]
-
Alkylation: This approach involves the reaction of a 2,4,6-trimethylphenyl derivative with a nitrogen nucleophile like ethylamine.[1]
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenge is the significant steric hindrance created by the three methyl groups on the phenyl ring.[1] This steric bulk can reduce the reactivity of the molecule, requiring more forcing reaction conditions and potentially leading to lower yields and the formation of side products.[1]
Q3: How can I synthesize the precursor, 2,4,6-trimethylphenylacetonitrile?
A3: 2,4,6-trimethylphenylacetonitrile can be synthesized by reacting a suitable mesitylene derivative with a cyanide source. One approach involves the reaction of mesitylene with sulfonyloxy-activated alkyl nitriles in the presence of a Lewis acid.
Q4: What are the recommended conditions for the reduction of 2,4,6-trimethylphenylacetonitrile?
A4: A common and effective method is the use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out at reflux temperature, followed by a careful workup procedure to quench the excess hydride and hydrolyze the intermediate aluminum complexes.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, intermediates, and the final product.
Experimental Protocols
Synthesis of 2,4,6-Trimethylphenylacetonitrile
This protocol is adapted from a general procedure for the preparation of phenylacetic acid nitriles.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place mesitylene and a Lewis acid catalyst (e.g., AlCl₃) in a suitable anhydrous solvent (e.g., dichloromethane).
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Addition of Reagent: Cool the mixture in an ice-water bath. Add a solution of a sulfonyloxy-activated alkyl nitrile (e.g., methylsulfonyloxyacetonitrile) in the same solvent dropwise via the dropping funnel.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC.
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Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench it by the slow addition of water, followed by dilute hydrochloric acid.
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Extraction: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure 2,4,6-trimethylphenylacetonitrile.[3]
Reduction of 2,4,6-Trimethylphenylacetonitrile to this compound
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether or THF.
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Addition of Nitrile: Cool the suspension in an ice-water bath. Add a solution of 2,4,6-trimethylphenylacetonitrile in the same anhydrous solvent dropwise via the dropping funnel at a rate that maintains a gentle reflux.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC or GC for the disappearance of the starting material.
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Workup (Fieser method): Cool the reaction mixture to 0°C. Cautiously and sequentially add a specific amount of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, with vigorous stirring. This should produce a granular precipitate of aluminum salts.
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Isolation: Filter the mixture and wash the precipitate thoroughly with the ether solvent.
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Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.[2]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(2,4,6-Trimethylphenyl)ethanamine
Welcome to the technical support center for the synthesis of 2-(2,4,6-trimethylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the two primary synthetic routes: reduction of 2,4,6-trimethylphenylacetonitrile and reductive amination of 2,4,6-trimethylbenzaldehyde.
Route 1: Reduction of 2,4,6-Trimethylphenylacetonitrile
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Reducing Agent (e.g., LiAlH₄) | Use a fresh batch of LiAlH₄ or titrate a sample to determine its activity. Ensure it is a fine, free-flowing powder. | An active reducing agent should effectively convert the nitrile to the amine, leading to a higher yield. |
| Insufficient Reducing Agent | Increase the molar excess of the reducing agent (e.g., from 1.5 to 2.5 equivalents). | A higher concentration of the reducing agent can drive the reaction to completion. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. For LiAlH₄ reductions, refluxing in a suitable solvent like THF is common. | Increased temperature often enhances the reaction rate and conversion. |
| Poor Quality Starting Material | Verify the purity of 2,4,6-trimethylphenylacetonitrile via NMR or GC-MS. Purify by recrystallization or distillation if necessary. | Starting with pure material prevents side reactions and ensures the desired transformation. |
| Inadequate Quenching/Work-up | Follow a careful quenching procedure (e.g., Fieser work-up) to avoid product loss. Ensure the pH is appropriately adjusted to isolate the amine. | Proper work-up is crucial for maximizing the isolated yield of the amine product. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification Method | Troubleshooting/Purification Step |
| Unreacted Starting Material (Nitrile) | IR spectroscopy (sharp C≡N stretch around 2250 cm⁻¹), GC-MS. | Increase reaction time or temperature. Purify the final product by distillation or column chromatography. |
| Aldehyde Intermediate (from partial reduction) | Can be detected by TLC or GC-MS. | Ensure a sufficient excess of the reducing agent is used. The aldehyde is typically reactive and will be reduced with longer reaction times. |
| Over-reduction Products (if other reducible groups are present) | NMR, GC-MS. | Use a milder reducing agent if chemoselectivity is an issue. However, for a simple nitrile reduction, this is less common. |
Route 2: Reductive Amination of 2,4,6-Trimethylbenzaldehyde
Issue 1: Low Yield of the Desired Primary Amine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Imine Formation | Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation. | Removal of water drives the equilibrium towards the imine intermediate, which is then reduced to the desired amine. |
| Side Reaction: Aldehyde Reduction | Use a reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB). | STAB is a milder reducing agent than sodium borohydride and will preferentially reduce the imine, minimizing the formation of the corresponding alcohol. |
| Steric Hindrance | Due to the bulky nature of the 2,4,6-trimethylphenyl group, longer reaction times or slightly elevated temperatures may be required. | Allowing more time for the reaction can help overcome the steric hindrance and improve conversion. |
| Amine Source | Ensure an adequate excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) is used. | A higher concentration of the amine nucleophile will favor the formation of the imine. |
Issue 2: Formation of Secondary or Tertiary Amines
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction of Primary Amine Product with Aldehyde | Use a large excess of the ammonia source. A stepwise procedure (formation of the imine first, followed by reduction) can also be employed. | A high concentration of the initial amine source minimizes the chance of the newly formed primary amine reacting further. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
Both the reduction of 2,4,6-trimethylphenylacetonitrile and the reductive amination of 2,4,6-trimethylbenzaldehyde are viable routes. The choice often depends on the availability and cost of the starting materials. The nitrile reduction is a very direct method, while reductive amination is a versatile one-pot procedure.
Q2: What are the key safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?
LiAlH₄ is a highly reactive and pyrophoric reagent.
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Always handle it in an inert atmosphere (e.g., under nitrogen or argon).
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Use anhydrous solvents (e.g., dry THF or diethyl ether).
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Quench the reaction carefully and slowly, typically by the dropwise addition of ethyl acetate followed by water or an aqueous base solution, while keeping the reaction mixture cool in an ice bath.
Q3: How can I purify the final product, this compound?
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Distillation: Due to its relatively high boiling point, vacuum distillation is the preferred method for purifying the free amine.
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Crystallization as a salt: The amine can be converted to its hydrochloride salt by treating a solution of the amine in an organic solvent (e.g., diethyl ether, isopropanol) with HCl (either gaseous or in a solvent). The resulting salt is often a crystalline solid that can be purified by recrystallization.[1] The free amine can then be regenerated by treatment with a base.
Q4: The steric hindrance of the mesityl group seems to be a major factor. How does this affect the reaction conditions?
The three methyl groups on the phenyl ring create significant steric bulk.[2] This can slow down the reaction rate. To overcome this, you might need to:
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Use longer reaction times.
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Increase the reaction temperature.
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Use a higher concentration of reagents.
Experimental Protocols
Protocol 1: Reduction of 2,4,6-Trimethylphenylacetonitrile with LiAlH₄
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Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
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Reagents: Lithium aluminum hydride (molar ratio depends on optimization, e.g., 1.5-2.5 eq.) is suspended in anhydrous diethyl ether or THF.
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Addition: A solution of 2,4,6-trimethylphenylacetonitrile (1 eq.) in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at 0°C.
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Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time or heated to reflux until the reaction is complete (monitored by TLC or GC).
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Quenching: The reaction is carefully quenched at 0°C by the sequential, dropwise addition of water, followed by an aqueous NaOH solution, and then more water (Fieser work-up).
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Isolation: The resulting solid is filtered off, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by vacuum distillation.
Protocol 2: Reductive Amination of 2,4,6-Trimethylbenzaldehyde
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Setup: A round-bottom flask is charged with 2,4,6-trimethylbenzaldehyde (1 eq.), an ammonia source (e.g., ammonium acetate, a solution of ammonia in methanol; typically in large excess), and a suitable solvent (e.g., methanol, dichloromethane).
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Imine Formation: The mixture is stirred, often with the addition of a catalytic amount of acetic acid, for a period to allow for imine formation.
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Reduction: A reducing agent, such as sodium borohydride or the more selective sodium triacetoxyborohydride (1.5-2.0 eq.), is added portion-wise at 0°C.
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Reaction: The reaction is stirred at room temperature until completion.
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Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated.
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Purification: The crude amine is purified by vacuum distillation or by forming the hydrochloride salt and recrystallizing it.
Data Presentation
Table 1: Comparison of General Conditions for Nitrile Reduction
| Reducing Agent | Solvent | Temperature | Typical Yield Range | Key Considerations |
| LiAlH₄ | Anhydrous Ether/THF | 0°C to reflux | High | Highly reactive, requires anhydrous conditions and careful work-up.[3][4] |
| Catalytic Hydrogenation (e.g., Raney Nickel) | Ethanol/Ammonia | Room Temp to Elevated | Variable | Requires a hydrogen source and pressure equipment. The addition of ammonia can suppress the formation of secondary amine byproducts. |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Solvent | pH/Catalyst | Selectivity | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol | Neutral to slightly acidic | Can reduce both aldehyde and imine. | Readily available and easy to handle. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Mildly acidic (pH ~6) | More selective for imine reduction. | Toxic cyanide byproducts can be generated during work-up. |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, THF | Often with catalytic acetic acid | Highly selective for imine reduction. | Milder and often gives cleaner reactions with higher yields for sterically hindered substrates. |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Synthesis of 2-(2,4,6-trimethylphenyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(2,4,6-trimethylphenyl)ethanamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination of 2',4',6'-trimethylacetophenone is resulting in a very low yield of the desired primary amine. What are the potential causes and how can I improve it?
A1: Low yields in the reductive amination of 2',4',6'-trimethylacetophenone can stem from several factors related to the reaction conditions and reagents.
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Cause 1: Inefficient Imine Formation: The first step of the reaction is the formation of an imine intermediate from the ketone and the amine source (e.g., ammonia or ammonium salt). This is a reversible equilibrium reaction.[1] If water is not effectively removed or if the pH is not optimal, the equilibrium will favor the starting materials.
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Solution:
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pH Control: The reaction works best under mildly acidic conditions (pH ~4-5) to facilitate carbonyl protonation without deactivating the amine nucleophile.[2] Consider using a buffer or adding a catalytic amount of acetic acid.
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Water Removal: If running the reaction in two steps, use a Dean-Stark apparatus during imine formation. For one-pot reactions, adding a dehydrating agent like molecular sieves can be effective.
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-
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Cause 2: Competing Carbonyl Reduction: The reducing agent can directly reduce the starting ketone to the corresponding alcohol (1-(2,4,6-trimethylphenyl)ethanol). This is more likely if a non-selective reducing agent is used or if imine formation is slow.
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Solution: Use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose as they are less reactive towards ketones at neutral or slightly acidic pH.[3][4]
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Cause 3: Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
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Q2: I'm observing a significant amount of a secondary amine byproduct, N,N-bis(2-(2,4,6-trimethylphenyl)ethyl)amine, in my final product. How can I prevent this?
A2: The formation of a secondary amine is a classic issue of over-alkylation, where the primary amine product reacts with another molecule of the imine intermediate.[1]
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Cause: The newly formed primary amine is also a nucleophile and can compete with the initial ammonia/amine source to react with the starting carbonyl, leading to a new, larger imine that is subsequently reduced.
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Solution 1: Use a Large Excess of the Nitrogen Source: To favor the formation of the primary amine, use a large molar excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This will statistically favor the reaction of the ketone with the initial nitrogen source rather than the product amine.
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Solution 2: Control Stoichiometry: If possible, slowly add the reducing agent to the mixture of the ketone and the nitrogen source. This ensures that the imine is reduced as soon as it is formed, minimizing its concentration and the opportunity for the product amine to react with it.
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Q3: My Leuckart reaction with 2',4',6'-trimethylacetophenone and ammonium formate is giving me a product that is difficult to hydrolyze. What is happening?
A3: The Leuckart reaction proceeds through an N-formyl intermediate, which must be hydrolyzed in a separate step to yield the final primary amine.[5][6]
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Cause: You have likely isolated the stable N-formyl derivative, N-(2-(2,4,6-trimethylphenyl)ethyl)formamide. This intermediate is the direct product of the reductive formylation process.
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Solution: The N-formyl intermediate must be subjected to hydrolysis. This is typically achieved by refluxing with a strong acid (e.g., HCl) or a strong base (e.g., NaOH). After hydrolysis, the reaction mixture must be neutralized and the free amine extracted. Monitor the hydrolysis by TLC to ensure complete conversion.
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Q4: I attempted a Gabriel synthesis to produce the target amine, but purification is proving difficult. There is a persistent white precipitate. What is it and how do I remove it?
A4: The Gabriel synthesis is an excellent method for producing primary amines but has a well-known purification challenge.[7][8]
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Cause: The white precipitate is almost certainly phthalhydrazide, a byproduct formed during the cleavage of the N-alkylphthalimide intermediate by hydrazine.[7] This byproduct can sometimes be challenging to filter and may co-precipitate with the product.
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Solution 1: Improve Filtration: After the hydrazinolysis step, cool the reaction mixture thoroughly in an ice bath to maximize the precipitation of phthalhydrazide before filtering. Wash the filter cake with cold solvent to recover any trapped product.
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Solution 2: Acid-Base Extraction: After filtering the bulk of the phthalhydrazide, dissolve the filtrate in a suitable organic solvent (e.g., diethyl ether, dichloromethane) and perform an acid-base extraction. Extract the solution with aqueous acid (e.g., 1M HCl) to protonate the desired amine, moving it to the aqueous layer. The neutral phthalhydrazide remnants will stay in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.
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Quantitative Data Summary
The following table summarizes typical reaction parameters for common synthetic routes to primary amines, which are applicable to the synthesis of this compound.
| Parameter | Reductive Amination (One-Pot) | Leuckart Reaction | Gabriel Synthesis |
| Starting Material | 2',4',6'-Trimethylacetophenone | 2',4',6'-Trimethylacetophenone | 1-(2-Bromoethyl)-2,4,6-trimethylbenzene |
| Nitrogen Source | Ammonium Acetate / Ammonia | Ammonium Formate / Formamide | Potassium Phthalimide |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Formic Acid (in situ) | Hydrazine (for deprotection) |
| Typical Solvent | Methanol, Ethanol, Dichloromethane | None (neat) or high-boiling solvent | DMF, DMSO (alkylation); Ethanol (deprotection)[9] |
| Typical Temp. | 20 - 50 °C | 120 - 185 °C[10] | 60-100 °C (alkylation); 80-100 °C (deprotection) |
| Reaction Time | 12 - 48 hours | 5 - 24 hours | 2-12h (alkylation); 2-12h (deprotection) |
| Typical Yield | 60 - 85% | 40 - 70%[5] | 70 - 90% |
| Key Side Products | Alcohol, Secondary Amine | N-formyl intermediate, Tertiary Amine | Phthalhydrazide |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from 2',4',6'-trimethylacetophenone using a one-pot reductive amination procedure.
Materials:
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2',4',6'-Trimethylacetophenone (1.0 eq)
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Ammonium acetate (10 eq)
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Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
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Methanol (MeOH)
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1M Hydrochloric Acid (HCl)
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1M Sodium Hydroxide (NaOH)
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Dichloromethane (DCM) or Diethyl Ether
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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To a round-bottom flask, add 2',4',6'-trimethylacetophenone (1.0 eq) and ammonium acetate (10 eq).
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Dissolve the solids in methanol (approx. 0.2 M concentration relative to the ketone).
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Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
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Carefully add sodium cyanoborohydride (1.5 eq) to the solution in portions. Caution: NaBH₃CN is highly toxic. Handle in a fume hood with appropriate personal protective equipment.
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Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, carefully add 1M HCl to quench the excess reducing agent and adjust the pH to ~2.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Wash the remaining aqueous solution with dichloromethane or diethyl ether to remove any unreacted ketone or alcohol byproduct.
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Basify the aqueous layer to pH >12 by the slow addition of 1M NaOH.
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Extract the aqueous layer three times with dichloromethane.
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Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
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Further purification can be achieved by distillation under reduced pressure or column chromatography.
Reaction Pathway Visualization
The following diagram illustrates the primary synthetic pathway for the reductive amination of 2',4',6'-trimethylacetophenone and highlights the formation of key side products.
Caption: Main pathway and side reactions in the synthesis of this compound.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-(2,4,6-trimethylphenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2,4,6-trimethylphenyl)ethanamine. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues associated with this compound?
A1: this compound, as a primary arylamine, is susceptible to degradation under certain environmental conditions.[1] Key stability concerns include:
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Oxidation: The amine functional group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored degradation products.
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pH-dependent degradation: The stability of the compound can be influenced by the pH of the solution. In strongly acidic or basic conditions, hydrolysis or other degradation pathways may be initiated.
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Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
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Temperature sensitivity: Elevated temperatures can increase the rate of all degradation pathways.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound and its hydrochloride salt should be stored in a cool, dark, and dry place.[2] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For solutions, use of degassed solvents is advisable.
Q3: I've observed a color change in my sample of this compound. What could be the cause?
A3: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation of the amine group. This process can be accelerated by exposure to air and light. It is crucial to verify the purity of the sample using analytical techniques like HPLC-UV or LC-MS if a color change is observed.
Q4: Are there any known incompatible excipients or solvents for this compound?
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in the assay medium. | 1. Prepare fresh solutions of this compound for each experiment. 2. Assess the stability of the compound in your specific assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing samples at different time points by HPLC. 3. Consider the use of antioxidants in your buffer system if oxidation is suspected. |
| Precipitation of the compound. | 1. Determine the solubility of this compound in your assay medium. The bulky, nonpolar mesityl group increases its lipophilicity.[1] 2. Adjust the pH or use a co-solvent if solubility is an issue. Be mindful that co-solvents should be inert to the compound.[3] |
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
| Possible Cause | Troubleshooting Step |
| On-column degradation. | 1. Evaluate the pH of the mobile phase. Some phenethylamines can be unstable at extreme pH values. 2. Assess the effect of column temperature on the appearance of the unknown peaks. |
| Degradation during sample preparation. | 1. Minimize the time between sample preparation and analysis. 2. Protect samples from light during preparation and while in the autosampler. 3. For a related compound, mescaline, stability in an autosampler at 10°C overnight has been demonstrated.[4] |
| Formation of degradation products during storage. | 1. Perform a forced degradation study to identify potential degradation products.[3][5][6] This will help in confirming if the unknown peaks correspond to degradation products. 2. Re-analyze a freshly prepared sample to see if the unknown peaks are present. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][6]
Objective: To identify the potential degradation pathways of this compound under various stress conditions. An extent of degradation of 5-20% is generally considered appropriate for these studies.[7]
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
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Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
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At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acid and base hydrolysis samples.
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Dilute all samples to a suitable concentration for analysis.
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Analyze all samples by a stability-indicating HPLC-UV method. A mass spectrometer detector (LC-MS) can be used for the identification of degradation products.
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Data Presentation:
| Stress Condition | Incubation Time (hours) | % Degradation of this compound | Number of Degradation Products | RRT of Major Degradants |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| Solid, 105°C | 24 | |||
| Photolytic | 24 |
RRT: Relative Retention Time
Visualizations
Caption: Forced degradation experimental workflow.
References
- 1. This compound | 76935-65-4 | Benchchem [benchchem.com]
- 2. 2,4,6-Trimethylphenethylamine 97 3167-10-0 [sigmaaldrich.com]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: 2-(2,4,6-trimethylphenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,4,6-trimethylphenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I might encounter in my sample of this compound?
The presence of impurities in your sample of this compound is often related to the synthetic route used for its preparation. Common synthesis methods include the reductive amination of 2,4,6-trimethylphenylacetaldehyde and the reduction of 2,4,6-trimethylbenzyl cyanide. Based on these pathways, potential impurities can be categorized as starting materials, intermediates, byproducts, and residual solvents.
Q2: How can I identify the source of impurities in my synthesis?
Identifying the source of impurities involves a systematic evaluation of your synthetic process. Start by analyzing all your starting materials for pre-existing impurities. Then, monitor your reaction at different time points to track the formation of intermediates and byproducts. Finally, analyze your final product before and after purification to assess the effectiveness of your purification method. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are invaluable for this purpose.
Q3: My reaction seems to have stalled, and I am observing a significant amount of an intermediate. What could be the issue?
If you are using the reductive amination pathway, the presence of a significant amount of the imine intermediate suggests that the reduction step is incomplete. This could be due to an insufficiently active or deactivated reducing agent, or non-optimal reaction conditions (e.g., temperature, pressure, or pH). Ensure your reducing agent is fresh and added in the correct stoichiometric ratio.
Q4: I am observing a higher molecular weight impurity in my final product. What could it be?
A higher molecular weight impurity could be a result of over-alkylation, particularly in the reductive amination synthesis. This can lead to the formation of a secondary amine, N-(2-(2,4,6-trimethylphenyl)ethyl)-2-(2,4,6-trimethylphenyl)ethanamine. To minimize this, you can try using a larger excess of the aminating agent (e.g., ammonia) or adjusting the reaction conditions to favor mono-alkylation.
Q5: What analytical methods are recommended for purity analysis of this compound?
For the purity analysis of this compound and the identification of volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. For non-volatile impurities and for quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of unknown impurities.
Troubleshooting Guides
Issue 1: Presence of Starting Materials in the Final Product
Possible Causes:
-
Incomplete reaction.
-
Incorrect stoichiometry of reactants.
-
Inefficient purification.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using TLC, GC, or HPLC to ensure the complete consumption of starting materials.
-
Stoichiometry Check: Verify the molar ratios of your reactants. A slight excess of one reactant might be necessary to drive the reaction to completion.
-
Purification Optimization: If the starting material is co-eluting with your product during chromatography, try a different solvent system or a different type of stationary phase. Distillation can also be an effective purification method if the boiling points are sufficiently different.
Issue 2: Contamination with Reaction Intermediates
Possible Causes:
-
Suboptimal reaction conditions for the subsequent step.
-
Deactivation of a catalyst or reagent.
Troubleshooting Steps:
-
Condition Optimization: Review and optimize the reaction conditions for the conversion of the intermediate. This may include adjusting the temperature, pressure, or reaction time.
-
Reagent/Catalyst Quality: Ensure that the reagents and catalysts used are of high quality and have not degraded. In some cases, adding a fresh portion of the catalyst or reagent might be necessary.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Potential Source | Typical Analytical Method for Detection |
| Mesitylene | C9H12 | Starting material for the synthesis of precursors | GC-MS |
| 2,4,6-Trimethylbenzyl chloride | C10H13Cl | Precursor in the nitrile synthesis route | GC-MS, HPLC |
| 2,4,6-Trimethylbenzyl cyanide | C11H13N | Unreacted starting material in the nitrile reduction route | GC-MS, HPLC |
| 2,4,6-Trimethylphenylacetaldehyde | C11H14O | Unreacted starting material in the reductive amination route | GC-MS, HPLC |
| N-(2-(2,4,6-trimethylphenyl)ethylidene)ethanamine (Imine intermediate) | C13H19N | Incomplete reduction in the reductive amination route | GC-MS, LC-MS |
| N,N-bis(2-(2,4,6-trimethylphenyl)ethyl)amine | C22H31N | Over-alkylation byproduct in reductive amination | HPLC, LC-MS |
| Residual Solvents (e.g., Toluene, THF, Ethanol) | Varies | Reaction or purification solvent | GC-MS (Headspace) |
Experimental Protocols
Protocol 1: General GC-MS Method for Impurity Profiling
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
Mandatory Visualization
Caption: Workflow for troubleshooting impurities in chemical synthesis.
Technical Support Center: Troubleshooting Failed 2-(2,4,6-trimethylphenyl)ethanamine Reactions
Welcome to the technical support center for the synthesis of 2-(2,4,6-trimethylphenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered primary amine. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Two primary synthetic routes are commonly employed for the synthesis of this compound: the reduction of 2,4,6-trimethylphenylacetonitrile and the reductive amination of 2,4,6-trimethylbenzaldehyde. This guide is structured to address issues that may arise in either of these pathways.
Route 1: Reduction of 2,4,6-Trimethylphenylacetonitrile
This route typically involves the use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) to convert the nitrile group to a primary amine.
Q1: My LiAlH₄ reduction of 2,4,6-trimethylphenylacetonitrile resulted in a low yield of the desired amine. What are the potential causes and solutions?
A1: Low yields in this reduction can stem from several factors, often exacerbated by the steric hindrance of the 2,4,6-trimethylphenyl group.
-
Incomplete Reaction: The steric bulk around the nitrile group can hinder the approach of the hydride reagent.
-
Solution: Ensure a sufficient excess of LiAlH₄ is used (typically 1.5-2.0 equivalents). Prolonging the reaction time or performing the reaction at a higher temperature (e.g., refluxing in THF) can also drive the reaction to completion. Careful monitoring by Thin Layer Chromatography (TLC) is crucial before quenching the reaction.
-
-
Hydrolysis of the Intermediate Imine: During the workup, the intermediate imine can be hydrolyzed back to the corresponding aldehyde if the conditions are not carefully controlled.
-
Solution: A careful and controlled workup is essential. The Fieser workup method is recommended for quenching LiAlH₄ reactions. This involves the sequential and slow addition of water, followed by an aqueous sodium hydroxide solution, and finally more water. This procedure helps to form a granular precipitate of aluminum salts that is easily filtered, minimizing contact of the intermediate with acidic conditions.
-
-
Product Loss During Extraction: The product, being a primary amine, can be protonated and become water-soluble, leading to losses during the aqueous workup.
-
Solution: After quenching the reaction and filtering the aluminum salts, the aqueous layer should be made strongly basic (pH > 12) with NaOH or KOH before extraction with an organic solvent (e.g., diethyl ether, dichloromethane). This ensures the amine is in its free base form and partitions into the organic layer. Multiple extractions are recommended to maximize recovery.
-
Q2: I observe a significant amount of an aldehyde byproduct in my final product after LiAlH₄ reduction. How can this be avoided?
A2: The formation of 2,4,6-trimethylbenzaldehyde is a result of the hydrolysis of the intermediate imine formed during the reduction.
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Cause: This typically occurs during an acidic or insufficiently basic workup.
-
Solution: As mentioned in A1, a basic workup is critical. After the initial quench of excess LiAlH₄, ensure the aqueous layer is strongly basic before and during the extraction process. Some protocols suggest using a milder reducing agent like Diisobutylaluminium hydride (DIBAL-H) which can, under controlled conditions, reduce nitriles to aldehydes; however, for the synthesis of the primary amine, LiAlH₄ followed by a proper workup is standard.
Q3: The purification of this compound is proving difficult. What are the recommended procedures?
A3: The steric hindrance and basicity of the amine can present purification challenges.
-
Distillation: If the free base is stable at higher temperatures, vacuum distillation can be an effective purification method.
-
Crystallization as a Salt: A highly effective method for purification and handling is the conversion of the amine to its hydrochloride salt. After extraction and drying of the organic phase containing the free base, bubbling dry HCl gas through the solution or adding a solution of HCl in a non-polar solvent (like diethyl ether or isopropanol) will precipitate the amine hydrochloride salt. The salt can then be collected by filtration and washed with a non-polar solvent to remove impurities. The purified salt can be stored or converted back to the free base if needed by treatment with a strong base.
Route 2: Reductive Amination of 2,4,6-Trimethylbenzaldehyde
This one-pot reaction involves the formation of an imine from the aldehyde and an ammonia source, followed by in-situ reduction.
Q1: My reductive amination of 2,4,6-trimethylbenzaldehyde is not proceeding to completion, and I have a large amount of unreacted aldehyde remaining. What could be the issue?
A1: The formation of the imine intermediate is often the rate-limiting step, especially with sterically hindered aldehydes.[1]
-
Steric Hindrance: The methyl groups in the ortho positions of the aldehyde hinder the nucleophilic attack of ammonia or the amine.[1]
-
Solution: Using a Lewis acid catalyst such as Ti(OⁱPr)₄ can help to activate the aldehyde and facilitate imine formation. The reaction may also require elevated temperatures and longer reaction times to overcome the steric barrier.
-
-
Inefficient Imine Formation: The equilibrium of imine formation may not favor the product.
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Solution: Removal of water formed during the reaction can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Q2: I am observing the formation of 2,4,6-trimethylbenzyl alcohol as a major byproduct. How can I prevent this?
A2: The formation of the corresponding alcohol is a common side reaction in reductive aminations, where the reducing agent reduces the starting aldehyde before it can form the imine.
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Choice of Reducing Agent: Using a reducing agent that is selective for the imine over the aldehyde is crucial.
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Solution: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents than sodium borohydride (NaBH₄) and are known to preferentially reduce the protonated imine (iminium ion) over the aldehyde.[2] The reaction is typically run under mildly acidic conditions (pH 5-6) to promote iminium ion formation.
-
Q3: What are the best practices for setting up a successful reductive amination for this sterically hindered substrate?
A3: A successful reaction requires careful control of conditions.
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Stepwise vs. One-Pot: Consider a stepwise approach where the imine is pre-formed before the addition of the reducing agent. This can be done by refluxing the aldehyde and ammonia source (e.g., ammonium acetate) in a suitable solvent with water removal. Once imine formation is confirmed (e.g., by TLC or NMR), the reaction mixture can be cooled and the reducing agent added.
-
Ammonia Source: Using a high concentration of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, can help to drive the imine formation forward.
-
Catalyst: As mentioned, the use of a Lewis acid catalyst can be beneficial.
Data Presentation
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination |
| Starting Material | 2,4,6-Trimethylphenylacetonitrile | 2,4,6-Trimethylbenzaldehyde |
| Typical Reagents | LiAlH₄ in THF | Ammonia source (e.g., NH₄OAc), NaBH₃CN or NaBH(OAc)₃, optional Lewis acid catalyst (e.g., Ti(OⁱPr)₄) |
| Common Byproducts | 2,4,6-Trimethylbenzaldehyde (from imine hydrolysis) | 2,4,6-Trimethylbenzyl alcohol (from aldehyde reduction) |
| Key Challenges | Handling of pyrophoric LiAlH₄, careful workup to avoid hydrolysis | Slow imine formation due to steric hindrance, competing aldehyde reduction |
| Typical Yields | Moderate to high (dependent on workup) | Variable (highly dependent on conditions and substrate) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrile Reduction
Materials:
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2,4,6-Trimethylphenylacetonitrile
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Lithium Aluminum Hydride (LiAlH₄)
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Anhydrous Tetrahydrofuran (THF)
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Deionized Water
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15% Aqueous Sodium Hydroxide (NaOH)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Diethyl Ether
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Hydrochloric Acid (HCl) solution (e.g., 2M in diethyl ether)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
-
A solution of 2,4,6-trimethylphenylacetonitrile (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress is monitored by TLC.
-
Once the reaction is complete, the flask is cooled to 0 °C in an ice bath.
-
The reaction is carefully quenched by the sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
The resulting mixture is stirred at room temperature for 30 minutes, during which a white granular precipitate should form.
-
The solid is removed by filtration and washed with diethyl ether.
-
The combined filtrate is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude free base.
-
For purification, the crude amine is dissolved in diethyl ether, and a solution of HCl in diethyl ether is added dropwise until no further precipitation is observed. The resulting white solid (the hydrochloride salt) is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Protocol 2: Synthesis of this compound via Reductive Amination
Materials:
-
2,4,6-Trimethylbenzaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol
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Acetic Acid
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Dichloromethane (DCM)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2,4,6-trimethylbenzaldehyde (1.0 eq.), ammonium acetate (10 eq.), and methanol.
-
Stir the mixture at room temperature, and adjust the pH to approximately 6 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃.
-
Separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by conversion to the hydrochloride salt as described in Protocol 1.
Mandatory Visualizations
Caption: Synthetic pathway for this compound via nitrile reduction.
Caption: Troubleshooting logic for failed reductive amination reactions.
References
Technical Support Center: Refining the Workup Procedure for 2-(2,4,6-trimethylphenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the workup procedure for 2-(2,4,6-trimethylphenyl)ethanamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound, a primary amine, is through acid-base extraction. This technique leverages the basicity of the amine functional group. By treating the crude product mixture with an aqueous acid solution (e.g., hydrochloric acid), the amine is protonated to form a water-soluble ammonium salt. This salt is extracted into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequently, the aqueous layer is basified (e.g., with sodium hydroxide) to regenerate the free amine, which can then be extracted back into an organic solvent.[1][2][3][4][5][6]
Q2: How can I isolate the final product? Is it preferable to isolate it as a free base or a salt?
A2: While the free base of this compound can be isolated, it is often advantageous to isolate it as its hydrochloride salt. The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle and store than the free base, which may be an oil or a low-melting solid. Recrystallization of the hydrochloride salt can be an effective final purification step.
Q3: What are the key physical and chemical properties of this compound and its hydrochloride salt?
A3: Understanding the properties of the target compound is crucial for an effective workup. The bulky mesityl group imparts significant steric hindrance and increases the lipophilicity of the molecule.[7]
| Property | This compound (Free Base) | This compound HCl (Salt) |
| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₈ClN |
| Molar Mass | 163.26 g/mol | 199.72 g/mol |
| Appearance | Likely an oil or low-melting solid | White to off-white crystalline solid |
| Melting Point | Not readily available | 296-305 °C |
| Solubility | Soluble in nonpolar organic solvents (e.g., diethyl ether, dichloromethane, toluene). Low solubility in water. | Soluble in water and polar organic solvents like methanol and ethanol.[8] Insoluble in nonpolar solvents like hexane.[8] |
| pKa (of conjugate acid) | Estimated to be around 10, similar to other phenethylamines. | Not applicable. |
Q4: What are some common impurities I might encounter?
A4: The impurities will depend on the synthetic route.
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From Reductive Amination of 2,4,6-trimethylbenzaldehyde: Unreacted aldehyde, the corresponding alcohol (from aldehyde reduction), and potentially secondary amine byproducts from over-alkylation.
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From Reduction of 2,4,6-trimethyl-β-nitrostyrene: Unreacted nitrostyrene, the corresponding oxime, and potentially polymeric materials.
Troubleshooting Guide
Issue 1: Low yield of amine after acid-base extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete protonation of the amine. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash. Use a pH meter or pH paper to verify. The steric hindrance of the mesityl group might slightly decrease the basicity of the amine, requiring a lower pH for complete protonation. |
| Incomplete deprotonation of the ammonium salt. | When regenerating the free amine, ensure the aqueous layer is sufficiently basic (pH > 12). Again, verify with a pH meter or pH paper. |
| Emulsion formation during extraction. | Emulsions can trap the product at the interface of the two layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of Celite. |
| Insufficient extraction. | Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Three extractions are generally recommended for good recovery. |
Issue 2: The final product is an oil and not a crystalline solid.
| Possible Cause | Troubleshooting Step |
| The free base is an oil at room temperature. | This is common for many amines. Consider converting it to the hydrochloride salt, which is more likely to be a crystalline solid. |
| Presence of impurities. | Impurities can inhibit crystallization. Ensure the preceding purification steps, such as the acid-base extraction, were performed thoroughly. If impurities are suspected, consider purification by column chromatography. For purifying amines, silica gel can be used, but it is often beneficial to use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 1-2%) to prevent tailing. Alternatively, amine-functionalized silica can be used.[2] |
Issue 3: Difficulty in recrystallizing the hydrochloride salt.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | A good recrystallization solvent should dissolve the compound when hot but not when cold. For phenethylamine hydrochlorides, common recrystallization solvents include ethanol, methanol, isopropanol, or mixtures such as ethanol/diethyl ether or methanol/ethyl acetate.[9][10] Experiment with different solvent systems to find the optimal one. |
| Solution is not saturated. | After dissolving the salt in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. If no crystals form, some solvent may need to be evaporated to increase the concentration. |
| Oiling out. | If the compound separates as an oil instead of crystals, try redissolving it in more hot solvent and cooling it more slowly. Seeding the solution with a small crystal of the pure product can also promote crystallization. |
Experimental Protocols
Protocol 1: Workup and Purification via Acid-Base Extraction
This protocol assumes the reaction has been quenched and the initial reaction solvent has been removed if it is not suitable for liquid-liquid extraction (e.g., THF, methanol). The crude product is assumed to be dissolved in a water-immiscible organic solvent like diethyl ether, dichloromethane, or ethyl acetate.
-
Acidic Wash:
-
Transfer the organic solution containing the crude product to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom layer if using a chlorinated solvent, top layer if using ether) contains the protonated amine.
-
Drain the aqueous layer into a clean flask.
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Repeat the extraction of the organic layer with 1 M HCl two more times, combining all aqueous extracts.
-
-
Basification and Re-extraction:
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Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 5 M sodium hydroxide (NaOH) solution while stirring until the pH is greater than 12 (verify with pH paper). The free amine should precipitate or form an oily layer.
-
Extract the free amine from the basic aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free base of this compound.
-
Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
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Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise while stirring until no further precipitation is observed. A white solid of the hydrochloride salt should form.
-
-
Isolation of the Crude Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether or the solvent used for precipitation.
-
Air-dry the crude salt.
-
-
Recrystallization:
-
Choose a suitable solvent or solvent system (e.g., isopropanol, ethanol/diethyl ether).
-
Add the minimum amount of hot solvent to the crude salt to just dissolve it.
-
Allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain pure this compound hydrochloride.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield during acid-base extraction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Workup [chem.rochester.edu]
- 6. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of 2-(2,4,6-trimethylphenyl)ethanamine and Other Phenethylamines: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the pharmacological data for 2-(2,4,6-trimethylphenyl)ethanamine, precluding a direct, data-driven comparison with other well-characterized phenethylamines such as phenethylamine, amphetamine, and MDMA. While the chemical properties and synthesis of this compound are documented, there is a notable absence of published experimental data on its receptor binding affinities, functional activity, and in vivo effects. This lack of information prevents the creation of a detailed comparative guide as originally intended.
Phenethylamines are a broad class of compounds with a shared chemical backbone that includes many endogenous neurotransmitters, hormones, and psychoactive substances.[1][2] Their biological effects are largely determined by the specific chemical groups attached to the phenethylamine core, which influence their interaction with various receptors and transporters in the central nervous system.
The Challenge of Undefined Pharmacology
The core of a comparative analysis, as requested, relies on quantitative data from standardized experimental assays. For phenethylamines, these typically include:
-
Receptor Binding Assays: To determine the affinity of a compound for various receptors, such as serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors. This is often expressed as the inhibition constant (Ki).
-
Functional Assays: To measure the functional consequence of receptor binding, such as agonist or antagonist activity. This is often expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
-
In Vivo Studies: To assess the physiological and behavioral effects of a compound in living organisms, including measures of locomotor activity, drug discrimination, and potential therapeutic or toxic effects.
Despite a thorough search of scientific databases and chemical supplier information, no such data could be located for this compound.
A Look at Structurally Related Phenethylamines
To provide context, a brief overview of the pharmacology of comparator phenethylamines is presented below. It is important to reiterate that any extrapolation of these properties to this compound would be purely speculative without experimental validation.
Phenethylamine: As the parent compound of this class, phenethylamine is an endogenous trace amine that acts as a central nervous system stimulant.[3] It functions as a releasing agent of norepinephrine and dopamine.[3]
Amphetamine: A potent central nervous system stimulant, amphetamine primarily acts as a releasing agent of dopamine and norepinephrine.[4] It is used clinically for the treatment of ADHD and narcolepsy.[4]
MDMA (3,4-Methylenedioxymethamphetamine): Commonly known as ecstasy, MDMA has a more complex pharmacological profile, acting as a potent releasing agent of serotonin, and to a lesser extent, dopamine and norepinephrine.[5][6] This distinct neurochemical action is thought to underlie its unique subjective effects.[6]
Hypothetical Structural Considerations for this compound
The structure of this compound, with three methyl groups on the phenyl ring, suggests significant steric bulk.[7] This structural feature could potentially influence its interaction with receptors and transporters in several ways:
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Reduced Affinity: The bulky methyl groups might hinder the molecule's ability to fit into the binding pockets of certain receptors, potentially leading to lower affinity compared to less substituted phenethylamines.
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Altered Selectivity: The substitution pattern could conceivably alter the compound's selectivity for different receptor subtypes.
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Modified Metabolism: The methyl groups could affect the rate and pathways of metabolic breakdown, potentially influencing the compound's duration of action.
Future Directions
To enable a meaningful comparison, future research would need to focus on characterizing the basic pharmacology of this compound. This would involve a suite of in vitro and in vivo experiments, including:
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A broad receptor screening panel to identify primary molecular targets.
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Functional assays to determine the nature of the interaction with any identified targets.
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In vivo studies in animal models to assess its behavioral and physiological effects.
Until such data becomes available, a comprehensive and objective comparison with other phenethylamines remains beyond the scope of the current scientific literature.
Experimental Protocols (General)
While specific data for the target compound is unavailable, the following are generalized protocols for the types of experiments that would be necessary to characterize its pharmacological profile.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cells expressing the receptor of interest are harvested and homogenized to create a membrane preparation.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a compound known to bind to the receptor) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.
In Vitro Functional Assay (e.g., cAMP Accumulation)
This assay measures the ability of a compound to activate or inhibit a G-protein coupled receptor (GPCR).
-
Cell Culture: Cells expressing the GPCR of interest are cultured.
-
Incubation: The cells are incubated with varying concentrations of the test compound.
-
Cell Lysis: The cells are lysed to release intracellular components.
-
cAMP Measurement: The concentration of cyclic adenosine monophosphate (cAMP), a second messenger, is measured using an enzyme-linked immunosorbent assay (ELISA) or other detection methods.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that produces 50% of the maximal response (EC50) or inhibits the response to an agonist by 50% (IC50).
Visualizations
Due to the lack of specific data for this compound, diagrams illustrating its specific signaling pathways or experimental workflows cannot be generated. However, a generalized workflow for phenethylamine characterization is provided below.
Figure 1. A generalized workflow for the pharmacological characterization of a novel phenethylamine.
References
- 1. 2-(2,4,6-Trimethylphenyl)ethan-1-amine hydrochloride | C11H18ClN | CID 24189586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,6-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 76935-65-4 | Benchchem [benchchem.com]
Comparative Guide to Analytical Method Validation for 2-(2,4,6-trimethylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of 2-(2,4,6-trimethylphenyl)ethanamine, a primary amine with a substituted phenyl ring. Due to the limited availability of specific validated methods for this compound, this guide draws upon established techniques for analogous compounds, such as phenethylamine derivatives and other primary aromatic amines. The focus is on two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, well-suited for the separation and quantification of a wide range of compounds. For primary amines like this compound, which lack a strong chromophore, derivatization is often necessary to enable sensitive UV detection. Reverse-phase HPLC is the most common mode used for such analyses.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. Primary amines are typically derivatized to improve their volatility and chromatographic behavior. The mass spectrometer provides detailed structural information, enhancing the certainty of identification.
Comparative Performance Data
The following tables summarize typical performance characteristics for HPLC and GC-MS methods based on data from analogous primary amines and phenethylamine derivatives. These values should be considered as representative benchmarks for the development and validation of a method for this compound.
Table 1: Comparison of HPLC and GC-MS Method Performance Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV/DAD | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Precision (%RSD) | < 2% | < 15% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 1 - 10 ng/mL |
Table 2: Typical Validation Parameters for HPLC Analysis of Primary Amines
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r) ≥ 0.999 |
| Range | 80% to 120% of the test concentration |
| Accuracy | 98.0% to 102.0% recovery |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small, deliberate variations in method parameters. |
Table 3: Typical Validation Parameters for GC-MS Analysis of Phenethylamine Derivatives
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte and its qualifier ions. |
| Linearity | Correlation coefficient (r) ≥ 0.99 |
| Range | Typically spans from LOQ to 1000 ng/mL |
| Accuracy | Mean values within ±15% of the nominal value (±20% at LOQ) |
| Precision (Intra- & Inter-day) | RSD < 15% (< 20% at LOQ) |
| Limit of Quantification (LOQ) | Lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Robustness | Consistent results despite minor variations in parameters like injection volume or oven temperature ramp. |
Experimental Protocols
Detailed methodologies are crucial for reproducible analytical results. Below are generalized experimental protocols for HPLC and GC-MS analysis of primary amines, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol
This protocol outlines a reverse-phase HPLC method with pre-column derivatization for the quantification of primary amines.
1. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
To an aliquot of the sample solution, add a derivatizing agent such as Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) in an alkaline buffer (e.g., borate buffer, pH 9).
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Quench the reaction if necessary and dilute to the final volume with the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV/DAD detector at a wavelength appropriate for the chosen derivative (e.g., 254 nm for Dansyl derivatives, 265 nm for FMOC derivatives).
3. Validation Experiments:
-
Specificity: Analyze blank samples, placebo (if applicable), and samples spiked with potential impurities.
-
Linearity: Prepare a series of at least five concentrations of the derivatized analyte and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels.
-
Precision: Analyze replicate preparations of a homogeneous sample at 100% of the test concentration (repeatability) and on different days with different analysts and/or equipment (intermediate precision).
-
LOD/LOQ: Determine by the signal-to-noise ratio method or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to method parameters such as mobile phase composition, pH, flow rate, and column temperature.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a GC-MS method for the analysis of primary amines following derivatization.
1. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent and technique (e.g., liquid-liquid extraction or solid-phase extraction).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).
-
Heat the mixture to facilitate the derivatization reaction.
-
After cooling, the sample is ready for injection.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate.
-
Injector Temperature: 250 - 280 °C.
-
Injection Mode: Splitless or split injection.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
3. Validation Experiments:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the derivatized analyte and its characteristic ions.
-
Linearity: Prepare a calibration curve with at least five concentration levels.
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations.
-
Precision: Determine intra- and inter-day precision by analyzing QC samples in replicate on the same day and on different days.
-
LOQ: The lowest standard on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the effect of small changes in GC parameters (e.g., oven temperature ramp, carrier gas flow rate).
Visualization of Methodologies
The following diagrams illustrate the general workflows for analytical method validation and the signaling pathway for a generic analytical process.
Figure 1: A typical workflow for the development, validation, and implementation of an analytical method.
Spectroscopic Analysis: A Comparative Guide to 2-(2,4,6-trimethylphenyl)ethanamine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative spectroscopic analysis of 2-(2,4,6-trimethylphenyl)ethanamine and its structural analogues. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification, characterization, and differentiation of these compounds, which is crucial for research and drug development.
Introduction
This compound, a substituted phenethylamine, and its analogues are compounds of interest in medicinal chemistry and pharmacology due to their structural similarity to known psychoactive substances and neurotransmitters. Accurate and detailed spectroscopic analysis is paramount for unambiguous identification, quality control, and understanding their structure-activity relationships. This guide offers a comparative overview of the spectroscopic properties of the parent compound, phenethylamine, and provides available data for this compound and its isomers.
Spectroscopic Data Comparison
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| Phenethylamine | CDCl₃ | 7.35 - 7.20 (m, 5H) | Aromatic protons (C₆H₅) |
| 2.95 (t, 2H) | -CH₂-N | ||
| 2.75 (t, 2H) | Ar-CH₂- | ||
| 1.40 (s, 2H) | -NH₂ | ||
| This compound | Predicted | ~6.8 (s, 2H) | Aromatic protons |
| ~2.8 (t, 2H) | -CH₂-N | ||
| ~2.6 (t, 2H) | Ar-CH₂- | ||
| ~2.2 (s, 9H) | 3 x Ar-CH₃ | ||
| Variable | -NH₂ |
Analysis of ¹H NMR Data: For phenethylamine, the aromatic protons appear as a multiplet in the typical aromatic region. The two methylene groups appear as distinct triplets due to coupling with each other. The amine protons often appear as a broad singlet and its chemical shift can vary.
For this compound, the two aromatic protons are expected to be equivalent due to the symmetrical substitution pattern and would appear as a singlet. The three methyl groups on the aromatic ring would also be equivalent and give rise to a sharp singlet, integrating to nine protons. The ethylamine side chain protons would exhibit a similar pattern to phenethylamine, with two triplets for the methylene groups.
¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| Phenethylamine | CDCl₃ | 139.5 | C1 (quaternary aromatic) |
| 129.0 | C2, C6 (aromatic) | ||
| 128.5 | C3, C5 (aromatic) | ||
| 126.2 | C4 (aromatic) | ||
| 43.5 | -CH₂-N | ||
| 39.5 | Ar-CH₂- | ||
| This compound | Predicted | ~137 | C1 (quaternary aromatic) |
| ~136 | C2, C4, C6 (quaternary aromatic) | ||
| ~129 | C3, C5 (aromatic) | ||
| ~44 | -CH₂-N | ||
| ~30 | Ar-CH₂- | ||
| ~21 | Ar-CH₃ |
Analysis of ¹³C NMR Data: The ¹³C NMR spectrum of phenethylamine shows four signals for the aromatic carbons, one for each of the methylene carbons. In this compound, due to symmetry, we would expect fewer aromatic signals than the number of aromatic carbons. The methyl carbons would give a characteristic signal around 20-25 ppm. The steric hindrance from the ortho-methyl groups may also influence the chemical shifts of the ethylamine side chain carbons.
Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Phenethylamine | 3360, 3290 | N-H stretch (primary amine) |
| 3085, 3062, 3026 | Aromatic C-H stretch | |
| 2925, 2855 | Aliphatic C-H stretch | |
| 1603, 1496, 1454 | Aromatic C=C stretch | |
| 1470 | CH₂ bend | |
| 840 - 690 | Aromatic C-H bend (out-of-plane) | |
| This compound | Predicted | ~3400-3300 |
| ~3000-2850 | ||
| ~1600, ~1480 | ||
| ~850 |
Analysis of IR Data: Primary amines like phenethylamine typically show two N-H stretching bands.[1][2] The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.[3] For this compound, the key diagnostic peaks would be the N-H stretches of the primary amine and the out-of-plane C-H bending bands of the substituted aromatic ring, which can provide information about the substitution pattern.[4]
Mass Spectrometry (MS) Data
| Compound | Ionization Mode | m/z (relative intensity %) | Assignment |
| Phenethylamine | EI | 121 (M⁺, 5) | Molecular ion |
| 91 (100) | [C₇H₇]⁺ (tropylium ion) | ||
| 30 (80) | [CH₂NH₂]⁺ | ||
| This compound | Predicted | 163 (M⁺) | Molecular ion |
| 133 | [M - CH₂NH₂]⁺ | ||
| 30 | [CH₂NH₂]⁺ |
Analysis of MS Data: The mass spectrum of phenethylamine is characterized by a base peak at m/z 91, corresponding to the tropylium ion formed by benzylic cleavage and rearrangement, and a significant peak at m/z 30 from the cleavage of the Cα-Cβ bond.[5] For this compound, the molecular ion peak is expected at m/z 163. A prominent fragment would likely be observed at m/z 133, resulting from the loss of the CH₂NH₂ radical. The fragment at m/z 30 would also be a key indicator of the ethylamine side chain.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of phenethylamine and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time and a larger number of scans are typically necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation:
-
Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) is typically used for separation and analysis. Electron Ionization (EI) is a common ionization technique for GC-MS.
-
GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms or equivalent). The oven temperature program should be optimized to achieve good separation of the analyte from any impurities.
-
Mass Spectrometry: Acquire mass spectra in the range of m/z 30-400. The ionization energy is typically set to 70 eV for EI.[6]
-
Visualizations
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of phenethylamine analogues.
Key Fragmentation Pathways in Mass Spectrometry
Caption: Common fragmentation pathways for phenethylamines in mass spectrometry.
Conclusion
The spectroscopic analysis of this compound and its analogues relies on the combined interpretation of NMR, IR, and MS data. While experimental data for the trimethyl-substituted compounds are not as readily available as for the parent phenethylamine, this guide provides a framework for their characterization. The predicted spectral features, based on the known effects of alkyl substitution on the phenyl ring, serve as a valuable tool for researchers in the identification and differentiation of these closely related compounds. Further acquisition and publication of experimental data for these specific analogues are encouraged to enrich the scientific literature and aid in future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - 2-(2,4,5-trimethylphenyl)ethanamine (C11H17N) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. GC-IRD methods for the identification of isomeric ethoxyphenethylamines and methoxymethcathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Comparative Study of 2-(2,4,6-Trimethylphenyl)ethanamine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-(2,4,6-trimethylphenyl)ethanamine derivatives. This document synthesizes available data on related phenethylamine compounds to project structure-activity relationships and outlines detailed experimental protocols for their synthesis and evaluation.
The this compound scaffold, characterized by a bulky mesityl group, presents a unique framework for designing novel bioactive molecules. The steric hindrance imposed by the three methyl groups on the phenyl ring can significantly influence the compound's interaction with biological targets, potentially leading to enhanced selectivity and modified pharmacological profiles compared to other phenethylamine derivatives. This guide explores the therapeutic potential of these derivatives by examining their predicted effects on key neurological targets and providing the necessary methodologies for their investigation.
Predicted Structure-Activity Relationships
While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, structure-activity relationships (SAR) can be extrapolated from the broader class of phenethylamines and amphetamines. The following table presents a hypothetical comparative analysis of potential derivatives and their predicted activities at monoamine transporters, which are common targets for phenethylamines.[1] These predictions are based on established trends where substitutions on the phenethylamine backbone modulate potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2]
| Derivative | Substitution | Predicted Activity at Monoamine Transporters | Rationale |
| 1 | Unsubstituted | Baseline activity, likely with some DAT/NET preference. | The parent compound serves as a reference for comparison. |
| 2 | N-Methyl | Increased potency at DAT and NET compared to the primary amine.[1] | N-methylation is a common strategy to enhance stimulant properties. |
| 3 | N-Ethyl | Potentially increased potency at SERT relative to N-methyl, with possible reduced DAT/NET activity.[1] | Increasing the N-alkyl chain length can shift selectivity towards SERT. |
| 4 | α-Methyl | Increased stimulant activity and potential for higher DAT/NET potency. | The α-methyl group is characteristic of amphetamines and enhances their activity. |
| 5 | β-Keto | Reduced potency compared to the non-keto analog.[1] | The presence of a β-keto group generally decreases locomotor stimulant effects. |
| 6 | 4-Chloro (on phenyl ring) | Increased potency at SERT.[1] | Halogenation at the para position of the phenyl ring can enhance serotonin transporter affinity. |
Experimental Protocols
Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted derivatives of this compound via reductive amination.
Materials:
-
2-(2,4,6-trimethylphenyl)acetaldehyde
-
Primary or secondary amine (e.g., methylamine, ethylamine)
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(2,4,6-trimethylphenyl)acetaldehyde (1.0 eq) in DCM or DCE, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted this compound derivative.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol outlines a method to assess the functional inhibition of monoamine transporters (DAT, NET, and SERT) by the synthesized compounds using rat brain synaptosomes.[1]
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for SERT, and cerebellum for NET)
-
Synthesized this compound derivatives
-
Radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)
-
Standard uptake inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Krebs-Ringer-HEPES buffer
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare synaptosomes from the respective rat brain regions.
-
Pre-incubate the synaptosomes with various concentrations of the test compounds or a standard inhibitor for a specified time at 37°C.
-
Initiate the uptake reaction by adding the corresponding radiolabeled monoamine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition of uptake for each compound concentration and determine the IC₅₀ values.
Visualizations
Signaling Pathway of a Phenethylamine Derivative at a G-Protein Coupled Receptor (GPCR)
Phenethylamine derivatives often exert their effects by interacting with GPCRs, such as serotonin or dopamine receptors. The following diagram illustrates a generalized signaling cascade initiated by the binding of a phenethylamine agonist to a Gs-coupled GPCR.
Caption: GPCR signaling cascade initiated by a phenethylamine derivative.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and subsequent biological evaluation of novel this compound derivatives.
Caption: Workflow for synthesis and evaluation of derivatives.
References
A Comparative Analysis of the Predicted Biological Activity of 2-(2,4,6-trimethylphenyl)ethanamine and the Known Psychoactive Profile of Mescaline
A comprehensive review of available scientific literature reveals a significant disparity in the pharmacological understanding of 2-(2,4,6-trimethylphenyl)ethanamine compared to the well-characterized psychoactive compound, mescaline. While mescaline's biological activity is extensively documented, there is a notable absence of published experimental data for this compound, precluding a direct quantitative comparison. This guide synthesizes the known pharmacological profile of mescaline and explores the predicted activity of this compound based on established structure-activity relationships (SAR) within the phenethylamine class.
Mescaline, or 3,4,5-trimethoxyphenethylamine, is a naturally occurring psychedelic protoalkaloid found in several cactus species, most notably Peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi). Its hallucinogenic effects are primarily mediated by its action as a partial agonist at the serotonin 5-HT2A receptor.[1]
In contrast, this compound is a synthetic phenethylamine derivative for which no specific biological activity data has been reported in the reviewed scientific literature. Its structural similarity to mescaline, both being phenethylamines, suggests it may interact with similar biological targets. However, the substitution of methoxy groups in mescaline with methyl groups in this compound is predicted to significantly alter its pharmacological profile.
Quantitative Comparison of Biological Activity
Due to the absence of experimental data for this compound, a direct quantitative comparison of its biological activity with mescaline is not possible. The following table summarizes the known quantitative data for mescaline's interaction with key biological targets.
| Compound | Target | Assay Type | Value | Unit | Reference |
| Mescaline | 5-HT2A Receptor | Binding Affinity (Ki) | ~6.3 | µM | [2] |
| 5-HT2A Receptor | Functional Activity (EC50) | ~10 | µM | [1] | |
| 5-HT1A Receptor | Binding Affinity (Ki) | Low | µM | [2] | |
| Dopamine D1/2/3 Receptors | Binding Affinity (Ki) | Low | µM | [2] | |
| α1-Adrenergic Receptor | Binding Affinity (Ki) | Low | µM | [2] | |
| Trace Amine-Associated Receptor 1 (TAAR1) | Binding Affinity (Ki) | Low | µM | [2] |
Predicted Biological Activity of this compound based on Structure-Activity Relationships (SAR)
The replacement of the three methoxy groups of mescaline with three methyl groups in this compound is a significant structural modification that is expected to impact its biological activity.
-
Lipophilicity: Methyl groups are less polar than methoxy groups, which will increase the overall lipophilicity of the molecule. This could potentially enhance its ability to cross the blood-brain barrier.
-
Receptor Interaction: The oxygen atoms in the methoxy groups of mescaline are thought to be important for its interaction with the 5-HT2A receptor. The absence of these oxygen atoms in the trimethyl-substituted compound may lead to a significantly lower binding affinity and/or efficacy at this receptor.
-
Metabolism: The metabolic fate of this compound is unknown. Mescaline is metabolized through several pathways, including O-demethylation and N-acetylation.[1] The trimethyl-substituted analogue would not be subject to O-demethylation, potentially leading to a different metabolic profile and duration of action.
A related compound, 2,4,6-trimethoxyphenethylamine (an isomer of mescaline), has been reported to be inactive in humans at doses of 300 mg or more. While this is a different compound, the lack of activity of a closely related trimethoxy-substituted phenethylamine further suggests that the 2,4,6-substitution pattern may not be favorable for psychedelic activity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. As no experimental data for this compound is available, this section outlines a general methodology for a key experiment used to characterize compounds like mescaline.
Radioligand Binding Assay for 5-HT2A Receptor
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin).
-
Test compound (e.g., mescaline).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
In a parallel set of tubes, incubate the membranes with the radioligand and the non-specific binding control.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways
The primary psychoactive effects of mescaline are initiated by its binding to and activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).
Upon activation, the 5-HT2A receptor couples to the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events lead to a cascade of cellular responses that are believed to underlie the psychoactive effects of mescaline.[3][4]
Conclusion
While this compound and mescaline share a common phenethylamine backbone, the available evidence and established structure-activity relationships strongly suggest that their biological activities are likely to be significantly different. Mescaline is a well-characterized 5-HT2A receptor partial agonist with known psychoactive effects. In contrast, the complete absence of pharmacological data for this compound, coupled with the inactivity of a structurally similar compound, makes it highly improbable that it possesses similar psychedelic properties. Further experimental investigation, including receptor binding and functional assays, is necessary to definitively determine the biological activity of this compound.
References
- 1. 2,4,6-Trimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 2-(2,4,6-trimethylphenyl)ethanamine and Other Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-(2,4,6-trimethylphenyl)ethanamine, also known as mesitylethanamine, with other structurally related primary, secondary, and aromatic amines. The unique structural features of this compound, particularly the sterically demanding 2,4,6-trimethylphenyl (mesityl) group, significantly influence its basicity, nucleophilicity, and overall reactivity in various chemical transformations. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to illustrate fundamental concepts and workflows.
Basicity of this compound in Comparison to Other Amines
The basicity of an amine, quantified by the pKa of its conjugate acid, is a fundamental determinant of its reactivity. A higher pKa value indicates a stronger base. The basicity of phenethylamines is influenced by the electronic effects of substituents on the aromatic ring and the degree of substitution on the nitrogen atom.
Table 1: Comparison of pKa Values of Selected Amines
| Amine | Structure | Type | pKa of Conjugate Acid |
| This compound | ![]() | Primary | Estimated > 9.83 |
| Phenethylamine | ![]() | Primary | 9.83 |
| Amphetamine | ![]() | Primary | ~9.9 - 10.1[1][2][3][4] |
| N-Methylphenethylamine | ![]() | Secondary | 10.14[5] |
| Aniline | ![]() | Primary (Aromatic) | 4.60[6] |
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa of an amine can be determined experimentally using potentiometric titration. This method involves the gradual addition of a standardized acid (e.g., HCl) to a solution of the amine and monitoring the change in pH using a pH meter.
Workflow for pKa Determination:
Caption: Workflow for determining the pKa of an amine using potentiometric titration.
Nucleophilicity and Steric Hindrance
The nucleophilicity of an amine refers to its ability to donate its lone pair of electrons to an electrophile. While generally correlated with basicity, nucleophilicity is more sensitive to steric hindrance.[1] The bulky mesityl group in this compound creates significant steric hindrance around the nitrogen atom, which is expected to substantially decrease its nucleophilicity compared to less hindered primary amines like phenethylamine.
Mayr's nucleophilicity scale provides a quantitative measure of the nucleophilic strength of various compounds. The nucleophilicity parameter, N, is determined from the rate constants of reactions with standard electrophiles. Higher N values indicate greater nucleophilicity.
Table 2: Mayr's Nucleophilicity Parameters for Selected Primary Amines (in Water)
| Amine | N |
| n-Propylamine | 13.33 |
| Ethylamine | 12.9 |
| Ammonia | 9.5 |
Data sourced from Mayr's database of reactivity parameters.
Due to its significant steric bulk, the N value for this compound is expected to be considerably lower than that of other primary alkylamines. This reduced nucleophilicity can lead to slower reaction rates in nucleophilic substitution and addition reactions. However, this steric hindrance can also be advantageous, leading to increased selectivity in certain reactions by favoring attack at less hindered sites.
Logical Relationship of Factors Affecting Amine Reactivity:
Caption: Factors influencing the basicity and nucleophilicity of amines.
Reactivity in Other Chemical Reactions
The steric hindrance of the mesityl group in this compound also influences its reactivity in other common amine reactions.
Hinsberg Test:
The Hinsberg test is a qualitative method to distinguish between primary, secondary, and tertiary amines. It involves the reaction of an amine with benzenesulfonyl chloride in the presence of an aqueous alkali.
-
Primary amines , like this compound, react to form a sulfonamide that is soluble in the alkaline solution due to the presence of an acidic proton on the nitrogen. Acidification of the solution will cause the sulfonamide to precipitate.
-
Secondary amines react to form an insoluble sulfonamide.
-
Tertiary amines generally do not react.
Experimental Protocol: Hinsberg Test
-
To a test tube, add the amine (a few drops), 10% aqueous sodium hydroxide solution (5 mL), and benzenesulfonyl chloride (a few drops).
-
Stopper the test tube and shake vigorously for 5-10 minutes.
-
Observe the formation of any precipitate.
-
If a precipitate forms, check its solubility in excess 10% sodium hydroxide solution.
-
If the solution is clear, acidify it with concentrated HCl and observe for any precipitate.
Workflow for the Hinsberg Test:
Caption: Decision workflow for the Hinsberg test to differentiate amines.
N-Alkylation and N-Acylation:
In reactions such as N-alkylation and N-acylation, the steric hindrance of the mesityl group in this compound will likely lead to slower reaction rates compared to phenethylamine. This can be advantageous in preventing over-alkylation to form tertiary amines or quaternary ammonium salts. The bulky substituent can act as a protecting group, allowing for more controlled and selective mono-alkylation or mono-acylation.
Conclusion
The reactivity of this compound is a fascinating interplay of electronic and steric effects. The electron-donating methyl groups on the aromatic ring enhance its basicity, making it a stronger base than phenethylamine. However, the pronounced steric hindrance imparted by the mesityl group significantly reduces its nucleophilicity. This unique combination of properties makes this compound a valuable building block in organic synthesis, particularly in applications where controlled reactivity and selectivity are desired. For drug development professionals, understanding these reactivity profiles is crucial for designing synthetic routes and predicting the metabolic stability of molecules containing this sterically hindered amine moiety. Further quantitative kinetic studies would be beneficial to fully elucidate the reactivity of this and other sterically encumbered amines.
References
- 1. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cost-Benefit Analysis of 2-(2,4,6-trimethylphenyl)ethanamine Synthesis Routes
For Immediate Release
This guide provides a comparative analysis of two primary synthetic routes for 2-(2,4,6-trimethylphenyl)ethanamine, a crucial building block in organic synthesis and ligand design.[1] The comparison is tailored for researchers, scientists, and drug development professionals, focusing on cost-effectiveness, yield, safety, and scalability. The two routes analyzed are:
-
Route A: Reductive Amination from 2,4,6-Trimethylbenzaldehyde. This pathway involves the conversion of an aldehyde to the target primary amine.
-
Route B: Nitrile Reduction from 2,4,6-Trimethylbenzyl Cyanide. This route begins with the corresponding benzyl cyanide and reduces it to the final amine.
Executive Summary
Both synthesis routes offer viable methods for producing this compound. Route A, the reductive amination pathway, is notable for its potentially milder conditions and avoidance of highly toxic cyanide reagents in the initial steps. Route B, the nitrile reduction pathway, is a classic and robust method for synthesizing primary amines, often achieving high yields, but requires handling cyanides and potent reducing agents. The choice between routes will depend on the specific laboratory or industrial capabilities, including access to reagents, equipment for handling hazardous materials, and cost constraints.
Route A: Reductive Amination
Reductive amination is a widely used method for forming amines from carbonyl compounds.[2] This process can often be performed as a one-pot reaction, which is advantageous for green chemistry.[2] The synthesis of primary amines from aldehydes, in particular, can be achieved without protecting groups, which simplifies the process.[3]
The overall pathway starting from 2,4,6-trimethylbenzaldehyde would proceed in two key stages:
-
Homologation: Conversion of the benzaldehyde to 2-(2,4,6-trimethylphenyl)acetaldehyde.
-
Reductive Amination: Reaction of the resulting acetaldehyde with an ammonia source in the presence of a reducing agent to form the target amine.
Figure 1. Synthetic workflow for Route A.
Route B: Nitrile Reduction
The reduction of a nitrile is a direct and common method for preparing primary amines. This route starts with a benzyl halide, which is converted to the corresponding nitrile before the final reduction step.
The synthesis pathway involves two main steps:
-
Cyanation: Nucleophilic substitution of a 2,4,6-trimethylbenzyl halide with a cyanide salt to form 2,4,6-trimethylphenylacetonitrile.
-
Reduction: Reduction of the nitrile group to a primary amine using a strong reducing agent.
Figure 2. Synthetic workflow for Route B.
Comparative Analysis
The following tables provide a quantitative and qualitative comparison of the two synthetic routes.
Table 1: Comparison of Reagents, Costs, and Yields
| Parameter | Route A: Reductive Amination | Route B: Nitrile Reduction |
| Key Starting Material | 2,4,6-Trimethylbenzaldehyde | 2,4,6-Trimethylbenzyl Halide |
| Key Intermediate | 2-(2,4,6-Trimethylphenyl)acetaldehyde | 2,4,6-Trimethylphenylacetonitrile |
| Key Reagents | Wittig reagent, NH₃, NaBH(OAc)₃ or NaBH₃CN[4][5] | NaCN/KCN, LiAlH₄ or H₂/Catalyst[6] |
| Relative Cost | Moderate to High | Low to Moderate |
| Typical Overall Yield | 60-80% | 75-90% |
| Key Hazard | Acetic acid, chlorinated solvents | Cyanide salts, pyrophoric LiAlH₄ |
Table 2: Cost-Benefit Scoring Matrix
| Metric | Route A: Reductive Amination | Route B: Nitrile Reduction | Justification |
| Cost-Effectiveness | 3/5 | 4/5 | Route B often uses cheaper, more fundamental starting materials. |
| Yield & Efficiency | 4/5 | 5/5 | Nitrile reduction pathways are typically very high-yielding.[6] |
| Safety | 4/5 | 2/5 | Route B involves highly toxic cyanides and pyrophoric hydrides. |
| Scalability | 4/5 | 3/5 | Handling large quantities of LiAlH₄ and cyanides in Route B poses significant challenges. |
| Green Chemistry | 3/5 | 2/5 | Route A can be designed as a one-pot synthesis, but both routes use hazardous reagents and solvents. |
| Overall Score | 18/25 | 16/25 |
Detailed Experimental Protocols
Protocol for Route A: Reductive Amination
This protocol is a representative, two-step procedure.
Step 1: Synthesis of 2-(2,4,6-Trimethylphenyl)acetaldehyde A Wittig-type homologation is used.
-
To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in dry tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting red ylide solution for 30 minutes at 0 °C.
-
Add a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
The crude enol ether is then hydrolyzed by stirring with 2M hydrochloric acid in THF for 2 hours at room temperature.
-
Neutralize, extract the aldehyde, dry over MgSO₄, and purify by column chromatography.
Step 2: Reductive Amination Using sodium triacetoxyborohydride.[5]
-
Dissolve 2-(2,4,6-trimethylphenyl)acetaldehyde (1.0 eq) in 1,2-dichloroethane (DCE).
-
Add a solution of ammonia in methanol (3.0 eq).
-
Stir the mixture for 20 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours until completion (monitored by TLC/LC-MS).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation to yield the final product.
Protocol for Route B: Nitrile Reduction
This protocol is a representative, two-step procedure.
Step 1: Synthesis of 2,4,6-Trimethylphenylacetonitrile
-
Dissolve 2,4,6-trimethylbenzyl chloride (1.0 eq) in a mixture of ethanol and water.
-
Add sodium cyanide (NaCN, 1.2 eq) to the solution. Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
The crude nitrile can be recrystallized or used directly in the next step.
Step 2: Reduction of the Nitrile Using Lithium Aluminum Hydride (LiAlH₄).
-
In a flame-dried flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF. Caution: LiAlH₄ is pyrophoric and reacts violently with water.
-
Add a solution of 2,4,6-trimethylphenylacetonitrile (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with ether.
-
Combine the filtrate and washings, dry over MgSO₄, and evaporate the solvent to yield the crude amine.
-
Purify by distillation under reduced pressure.
Conclusion
The synthesis of this compound can be effectively accomplished by either reductive amination (Route A) or nitrile reduction (Route B).
Route A is preferable from a safety and scalability perspective, as it avoids the use of highly toxic cyanides and pyrophoric metal hydrides in large quantities. While it may involve more complex reagents for the initial homologation step, the reductive amination itself uses milder, more selective reagents like NaBH(OAc)₃.[5]
Route B offers a more traditional, often higher-yielding approach. Its primary drawbacks are the significant safety hazards associated with sodium cyanide and lithium aluminum hydride, which can make scaling up the process challenging and costly in terms of safety infrastructure.
For academic research and small-scale synthesis, both routes are practical. However, for industrial-scale production or in environments where safety is the paramount concern, Route A presents a more favorable cost-benefit profile.
References
- 1. This compound | 76935-65-4 | Benchchem [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
Comparative Analysis of 2-(2,4,6-trimethylphenyl)ethanamine Cross-Reactivity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity of 2-(2,4,6-trimethylphenyl)ethanamine, a substituted phenethylamine derivative. Due to a lack of direct experimental data on this specific compound, this analysis is based on established structure-activity relationships (SAR) of analogous phenethylamines, primarily focusing on their interaction with monoamine oxidase (MAO) enzymes. Phenethylamine and its derivatives are known to interact with MAO-A and MAO-B, making these enzymes the most probable targets for this compound.[1]
Predicted Performance and Comparison with Alternatives
Based on the structure-activity relationships of phenethylamine derivatives as monoamine oxidase inhibitors, the presence of methyl groups on the phenyl ring of this compound is expected to influence its affinity and selectivity for MAO-A and MAO-B. Generally, substitutions on the phenyl ring can alter the inhibitory potency and selectivity of phenethylamines.
To provide a comparative context, the following table summarizes the experimentally determined half-maximal inhibitory concentrations (IC50) of various substituted phenethylamine derivatives against MAO-A and MAO-B. This data allows for an informed prediction of the potential activity of this compound.
| Compound | Substitution Pattern | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (A/B) | Reference |
| Amphetamine | α-methyl | 5.3 | - | - | [2] |
| α-ethylphenethylamine (AEPEA) | α-ethyl | 14.0 | 234 | 0.06 | [2] |
| N,α-diethylphenethylamine (N,α-DEPEA) | N,α-diethyl | 251 | 159 | 1.58 | [2] |
| 4-Fluoroamphetamine | 4-Fluoro | 16 | - | - | [3] |
| 2C-B | 2,5-dimethoxy, 4-bromo | >1000 | >1000 | - | [4] |
| 2C-E | 2,5-dimethoxy, 4-ethyl | 125 | 180 | 0.69 | [4] |
| 2C-I | 2,5-dimethoxy, 4-iodo | 10 | 1.7 | 5.88 | [4] |
| 2C-H | 2,5-dimethoxy | >1000 | >1000 | - | [4] |
Note: A lower IC50 value indicates greater inhibitory potency. The selectivity index is calculated as (IC50 for MAO-A) / (IC50 for MAO-B). A value < 1 indicates selectivity for MAO-A, while a value > 1 indicates selectivity for MAO-B. The absence of a value indicates that data was not available in the cited sources.
Experimental Protocols
The following is a detailed methodology for a standard in vitro monoamine oxidase inhibition assay, synthesized from established protocols.[5] This protocol can be used to experimentally determine the IC50 values of this compound and other phenethylamine derivatives.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
1. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compounds (e.g., this compound and alternatives)
-
Control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Fluorometric plate reader
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds and control inhibitors in DMSO.
-
Dilute the stock solutions with potassium phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a solution of kynuramine in potassium phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
Add a solution of human recombinant MAO-A or MAO-B to each well of a 96-well microplate.
-
Add the diluted test compounds or control inhibitors to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
-
Measurement of Activity:
-
Terminate the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorometric plate reader with an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Molecular Landscape
To better understand the biological context of this research, the following diagrams illustrate the general workflow of an MAO inhibition assay and the signaling pathways affected by MAO inhibitors.
This guide serves as a foundational resource for researchers interested in the cross-reactivity and pharmacological profile of this compound and related phenethylamine derivatives. The provided data and protocols are intended to facilitate further experimental investigation into this class of compounds.
References
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 4. Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling substrate specificity of two series of phenethylamine analogs at monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-(2,4,6-trimethylphenyl)ethanamine: A Comparative Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the novel compound 2-(2,4,6-trimethylphenyl)ethanamine against the well-established phenethylamine standards, d-amphetamine and mescaline. Due to the nascent stage of research on this compound, this document leverages structure-activity relationships and predictive analysis to contextualize its potential pharmacological profile. The inclusion of detailed experimental protocols for key assays provides a framework for empirical validation.
Introduction to this compound
This compound is a primary arylamine and a structural analog of phenethylamine.[1][2] Its defining feature is the presence of three methyl groups on the phenyl ring, creating significant steric hindrance around the aromatic system.[1] This steric bulk is anticipated to profoundly influence its interaction with biological targets, potentially leading to a unique pharmacological profile compared to less hindered phenethylamines. This compound is a valuable synthetic intermediate for more complex molecules.[1][2]
Comparative In Vitro Data
This section presents a predictive comparison of the in vitro activity of this compound with d-amphetamine and mescaline at key central nervous system targets. The predicted data for the target compound is based on established structure-activity relationships within the phenethylamine class, considering the steric and electronic effects of the trimethylphenyl moiety.
Table 1: Monoamine Transporter Binding Affinity (Ki, nM)
| Compound | DAT | NET | SERT |
| This compound | Predicted: >10,000 | Predicted: >10,000 | Predicted: >10,000 |
| d-Amphetamine | 640[3] | 70[3] | 38,000[3] |
| Mescaline | >30,000[4] | >30,000[4] | >30,000[4] |
Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)
| Compound | DAT | NET | SERT |
| This compound | Predicted: High µM to inactive | Predicted: High µM to inactive | Predicted: High µM to inactive |
| d-Amphetamine | 34[3] | 39[3] | 3,800[3] |
| Cocaine (Reference Inhibitor) | 230[3] | 480[3] | 740[3] |
Table 3: Serotonin Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT2A | 5-HT2C |
| This compound | Predicted: >10,000 | Predicted: >10,000 |
| d-Amphetamine | >10,000 | >10,000 |
| Mescaline | ~10,000 (EC50)[4] | Weak affinity[5] |
Discussion of Predicted In Vitro Data:
The bulky 2,4,6-trimethylphenyl group is expected to sterically hinder the binding of this compound to the monoamine transporters (DAT, NET, and SERT). This is in contrast to d-amphetamine, which is a potent inhibitor and substrate for DAT and NET.[3][6] Similarly, its affinity for serotonin receptors, the primary targets of mescaline, is predicted to be low. The steric bulk may prevent the optimal orientation of the molecule within the binding pockets of these proteins.
Comparative In Vivo Data
This section outlines the expected in vivo profile of this compound in comparison to d-amphetamine and mescaline, based on the predicted in vitro activities.
Table 4: In Vivo Effects
| Compound | Primary Mechanism | Expected Behavioral Effects |
| This compound | Predicted: Unlikely to be a potent monoamine releaser or psychedelic agonist | Predicted: Low psychostimulant and psychedelic potential |
| d-Amphetamine | Dopamine and Norepinephrine Releaser | Increased locomotor activity, stereotypy[2][7] |
| Mescaline | 5-HT2A Receptor Agonist | Head-twitch response in rodents, psychedelic effects in humans[8][9] |
Discussion of Predicted In Vivo Data:
Given the predicted low affinity for monoamine transporters and serotonin receptors, this compound is not expected to exhibit significant psychostimulant properties akin to d-amphetamine or the psychedelic effects characteristic of mescaline. In vivo studies would be necessary to confirm this hypothesis and to explore any unforeseen biological activities.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate empirical testing and validation.
In Vitro Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human DAT, NET, or SERT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand:
-
DAT: [³H]WIN 35,428
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram
-
-
Incubation: Membranes are incubated with the radioligand and a range of concentrations of the test compound in a 96-well plate.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[10][11]
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of a test compound on extracellular dopamine levels in the brain of a freely moving animal.
Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Implantation: A guide cannula is stereotaxically implanted above the nucleus accumbens.
-
Microdialysis Probe: A microdialysis probe is inserted through the guide cannula on the day of the experiment.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after administration of the test compound.
-
Analysis: Dopamine concentrations in the dialysate are quantified by HPLC with electrochemical detection.
-
Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline pre-drug levels.[12][13][14]
Mouse Locomotor Activity Assay
Objective: To assess the psychostimulant effects of a test compound by measuring changes in locomotor activity.
Protocol:
-
Animal Model: Male C57BL/6J mice.
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams.
-
Procedure: Mice are habituated to the activity chambers for a set period before being administered the test compound or vehicle. Locomotor activity (e.g., distance traveled, beam breaks) is then recorded for a defined period.
-
Data Analysis: Data is typically analyzed in time bins to observe the onset and duration of any effects. Total activity is compared between treatment groups using appropriate statistical tests.[2][7][15]
Mouse Head-Twitch Response (HTR) Assay
Objective: To screen for 5-HT2A receptor agonist activity, a hallmark of classic psychedelics.
Protocol:
-
Animal Model: Male C57BL/6J mice.
-
Procedure: Following administration of the test compound, mice are placed in an observation chamber. The number of head twitches, a rapid, rotational head movement, is counted by a trained observer for a specific duration.
-
Data Analysis: The total number of head twitches is compared between treatment groups.[8][9][16]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Predicted interaction of this compound with the dopamine transporter.
Caption: Workflow for the pharmacological characterization of novel phenethylamines.
Conclusion
This comparative guide provides a foundational framework for the initial assessment of this compound. Based on structural analysis, it is predicted that the steric hindrance imparted by the trimethylphenyl group will significantly attenuate its activity at canonical phenethylamine targets. Empirical validation using the detailed protocols provided herein is essential to confirm these predictions and to uncover any novel pharmacology of this compound. This structured approach will enable a data-driven progression in the evaluation of this compound for potential therapeutic applications.
References
- 1. Persistent sensitization of dopamine neurotransmission in ventral striatum (nucleus accumbens) produced by prior experience with (+)-amphetamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mescaline - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 15. Restoration of amphetamine-induced locomotor sensitization in dopamine D1 receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(2,4,6-Trimethylphenyl)ethanamine: A Guide for Laboratory Professionals
For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of 2-(2,4,6-Trimethylphenyl)ethanamine, a crucial procedure for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to mitigate risks associated with this chemical.
This compound is a flammable and corrosive compound that is harmful if swallowed and can cause severe skin burns, eye damage, and respiratory irritation.[1] Proper handling and disposal are paramount to ensure the safety of laboratory personnel and the surrounding environment. Adherence to institutional, local, state, and federal regulations is mandatory.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is essential to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description | Source |
| Flammable Liquid | Extremely flammable liquid and vapor.[1] | [1] |
| Acute Oral Toxicity | Harmful if swallowed.[1] | [1] |
| Skin Corrosion | Causes severe skin burns.[1] | [1] |
| Eye Damage | Causes serious eye damage.[1] | [1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | [1] |
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1]
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for collecting this compound waste. The container should be made of a material that will not react with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, corrosive, toxic).
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Handling and Transfer:
-
Controlled Environment: All handling and transfer of the chemical waste must be conducted in a well-ventilated fume hood to minimize inhalation exposure.[1]
-
Spill Containment: Have a spill kit readily available. The kit should contain an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain any accidental spills.[1]
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded during transfer.[1]
3. Spill Management:
-
Small Spills: For minor spills, absorb the chemical with an inert, non-combustible absorbent material.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[1]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. Collect all decontamination materials as hazardous waste.
4. Storage Pending Disposal:
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Away from Incompatibles: Keep the waste container away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[1]
5. Final Disposal:
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations. Never dispose of this compound down the drain.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(2,4,6-Trimethylphenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Hazard Identification and Classification
2-(2,4,6-Trimethylphenyl)ethanamine and its salts are considered hazardous materials. The GHS classification for the hydrochloride salt indicates that it is harmful if swallowed and can cause significant irritation to the skin, eyes, and respiratory system.[1]
Table 1: GHS Hazard Summary for this compound Hydrochloride
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 24189586[1]
Personal Protective Equipment (PPE)
When handling this compound or its salts, it is crucial to use appropriate personal protective equipment to prevent exposure.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant splash hazard.[2] | Protects against splashes that can cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended). A lab coat or chemical-resistant apron must be worn.[2] | Prevents skin contact which can lead to irritation or burns. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[3] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the inhalation of vapors or dust which can cause respiratory tract irritation. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Handling and Storage
Adherence to strict operational protocols is necessary to ensure the safe handling and storage of this compound.
Experimental Protocol for Handling:
-
Preparation: Before handling, ensure that all necessary PPE is correctly worn. The work area, typically a chemical fume hood, should be clean and uncluttered.[3]
-
Weighing and Transferring:
-
Perform all weighing and transfers of the solid or liquid compound within a chemical fume hood to control vapor and dust exposure.
-
Use appropriate tools (e.g., spatulas, non-sparking tools if the compound is flammable) to handle the material.
-
When transferring, pour slowly and carefully to avoid splashing.[4]
-
-
Dissolving:
-
If dissolving the compound, add it slowly to the solvent.
-
If the process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Storage Plan:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]
-
Keep containers tightly closed to prevent the release of vapors and contamination.
-
Store below eye level to minimize the risk of spills and splashes during retrieval.[2]
-
If the compound is flammable, store it in a designated flammable liquids storage cabinet.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Segregate waste containing this compound from other chemical waste streams to prevent potentially hazardous reactions.
-
Label all waste containers clearly with the contents and associated hazards.
-
-
Containerization:
-
Use chemically compatible and leak-proof containers for all waste.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not pour this chemical down the drain or dispose of it with regular trash.[6]
-
For spill cleanup, use an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.
-
Workflow for Safe Handling of this compound
References
- 1. 2-(2,4,6-Trimethylphenyl)ethan-1-amine hydrochloride | C11H18ClN | CID 24189586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 3. research.arizona.edu [research.arizona.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 6. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





